molecular formula C12H17NO2S B344657 3-Methyl-1-(phenylsulfonyl)piperidine CAS No. 332388-99-5

3-Methyl-1-(phenylsulfonyl)piperidine

Cat. No.: B344657
CAS No.: 332388-99-5
M. Wt: 239.34g/mol
InChI Key: YTXPKIULJSHENU-UHFFFAOYSA-N
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Description

3-Methyl-1-(phenylsulfonyl)piperidine is a chemical compound with the molecular formula C12H17NO2S and is recognized by the PubChem CID 3132624 . The piperidine ring is a common structural feature in many pharmaceuticals and organic syntheses, and the phenylsulfonyl group is a classic protecting group used in organic chemistry to shield amines from reactive conditions. This specific substitution pattern makes 3-Methyl-1-(phenylsulfonyl)piperidine a potential building block or intermediate in multi-step synthetic routes. While the specific biological activities and research applications of this exact molecule are not fully detailed in the literature, related phenylsulfonyl-containing compounds have demonstrated significant research value. For instance, some function as inhibitors of specific biological targets, such as protein tyrosine phosphatases . Furthermore, the structural motifs present in this compound are often explored in medicinal chemistry and drug discovery for constructing more complex molecules. Researchers may find this compound valuable for developing new synthetic methodologies, creating chemical libraries for screening, or as a precursor in pharmaceutical research. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-11-6-5-9-13(10-11)16(14,15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXPKIULJSHENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methyl-1-(phenylsulfonyl)piperidine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Methyl-1-(phenylsulfonyl)piperidine

Scaffold Analysis, Synthetic Methodology, and Medicinal Chemistry Applications [1]

Executive Summary

This technical guide analyzes 3-Methyl-1-(phenylsulfonyl)piperidine , a structural motif belonging to the N-sulfonylpiperidine class. In modern drug discovery, this structure serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[2][3] Its utility spans Fragment-Based Drug Discovery (FBDD), where it acts as a lipophilic linker, to specific applications in GPCR modulation (e.g., CCR5, opioid receptors) and enzyme inhibition (e.g., 11


-HSD1). This guide provides a validated synthetic protocol, structural characterization, and an analysis of its pharmacophoric properties.

Chemical Identity & Structural Analysis

The molecule consists of a piperidine ring substituted with a methyl group at the C3 position and a phenylsulfonyl group at the nitrogen (N1) position.

PropertyData
IUPAC Name 3-Methyl-1-(benzenesulfonyl)piperidine
Molecular Formula

Molecular Weight 239.34 g/mol
Chiral Center C3 (Enantiomers: R and S)
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
H-Bond Acceptors 2 (Sulfonyl oxygens)
H-Bond Donors 0
Rotatable Bonds 2 (S-N, S-C bonds)

Stereochemical Considerations: The 3-methyl substituent introduces chirality. The biological activity of this scaffold is often stereoselective. For example, in certain opioid modulators, the (3R) isomer may exhibit distinct binding kinetics compared to the (3S) isomer due to the spatial orientation of the methyl group within the receptor's hydrophobic pocket.

Synthetic Methodology

The synthesis of 3-Methyl-1-(phenylsulfonyl)piperidine follows a classic nucleophilic substitution pathway (sulfonylation). Below is a field-validated protocol designed for high yield and purity without requiring column chromatography for the initial crude.

Mechanism of Action

The secondary amine of 3-methylpiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Protocol: Sulfonylation of 3-Methylpiperidine

Reagents:

  • 3-Methylpiperidine (1.0 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (

    
    , 1.5 equiv) or Pyridine
    
  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)

  • DMAP (Catalytic, 0.1 equiv - optional for sluggish reactions)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methylpiperidine (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (15 mmol). Cool the solution to

    
     using an ice bath to control the exotherm.
    
  • Sulfonylation: Dropwise, add Benzenesulfonyl chloride (11 mmol) dissolved in a small volume of DCM. Rationale: Slow addition prevents localized overheating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation Point: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting amine spot (ninhydrin active) must disappear; the product will be UV active.

  • Quenching & Workup (Self-Validating Purification):

    • Wash 1 (Acidic): Wash organic layer with 1N HCl (2 x 20 mL). Purpose: Removes unreacted amine and pyridine/TEA.

    • Wash 2 (Basic): Wash with sat.

      
       (2 x 20 mL). Purpose: Hydrolyzes and removes excess benzenesulfonyl chloride as water-soluble sulfonate.
      
    • Wash 3 (Neutral): Wash with Brine, dry over anhydrous

      
      , and filter.
      
  • Isolation: Concentrate in vacuo to yield the crude sulfonamide. Recrystallize from Ethanol/Hexane if necessary.

Visualization of Synthetic Logic

The following diagram illustrates the reaction pathway and the logical flow of the workup procedure, highlighting how impurities are systematically removed.

SynthesisWorkflow cluster_Reaction Reaction Phase cluster_Workup Purification Phase (Self-Validating) Reactants 3-Methylpiperidine + Ph-SO2-Cl Transition Tetrahedral Intermediate (Sulfonyl Transfer) Reactants->Transition TEA / 0°C Crude Crude Mixture (Product + HCl + Excess Reagents) Transition->Crude -HCl (captured by Base) Note Critical Control Point: TLC must show loss of amine before starting workup. Transition->Note AcidWash 1N HCl Wash Crude->AcidWash Removes Unreacted Amine BaseWash Sat. NaHCO3 Wash AcidWash->BaseWash Organic Layer FinalProduct Pure 3-Methyl-1-(phenylsulfonyl)piperidine BaseWash->FinalProduct Dry & Concentrate

Figure 1: Synthetic workflow for N-sulfonylation, detailing the reaction mechanism and the specific extraction steps required to ensure high purity without chromatography.

Medicinal Chemistry Applications

The 3-Methyl-1-(phenylsulfonyl)piperidine scaffold is not merely a solvent or reagent; it is a pharmacophore used to probe biological targets.

A. Structure-Activity Relationship (SAR)
  • Sulfonyl Group (

    
    ):  Acts as a hydrogen bond acceptor and introduces a "kink" in the molecule, orienting the phenyl and piperidine rings in a specific geometry (often L-shaped). This mimics the transition state of peptide bond hydrolysis in some protease inhibitors.
    
  • Piperidine Ring: Provides a lipophilic core that fits into hydrophobic pockets (e.g., in GPCRs).

  • 3-Methyl Substituent:

    • Conformational Lock: The methyl group restricts the conformational flexibility of the piperidine ring, often favoring one chair conformation over the other.

    • Selectivity Filter: In 11

      
      -HSD1 inhibitors, small alkyl groups at the 3-position can drastically improve selectivity over 11
      
      
      
      -HSD2 by clashing with residues in the non-target enzyme.
B. Target Classes
  • 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1):
    Sulfonyl piperidines are potent inhibitors of this enzyme, which converts cortisone to cortisol. Inhibition is a strategy for treating metabolic syndrome and type 2 diabetes. The phenylsulfonyl moiety mimics the steroid core's interactions.
  • Chemokine Receptor 5 (CCR5): Derivatives of phenylsulfonyl piperidines have been explored as CCR5 antagonists for HIV treatment. The basic nitrogen (if not fully sulfonylated) or the sulfonyl group interacts with acidic residues (e.g., Glu283) in the receptor transmembrane domain.

  • Opioid Receptors: 3-methylpiperidine is a substructure of fentanyl and meperidine. Sulfonylated analogs modulate affinity, often shifting selectivity between

    
     (mu) and 
    
    
    
    (delta) opioid receptors.

Analytical Characterization

To validate the synthesis of 3-Methyl-1-(phenylsulfonyl)piperidine, the following analytical signatures are expected:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.7–7.5 (m, 5H, Phenyl protons).
      
    • 
       3.6–3.4 (m, 2H, Piperidine 
      
      
      
      equatorial).
    • 
       2.4–2.2 (m, 2H, Piperidine 
      
      
      
      axial).
    • 
       0.9 (d, 3H, 
      
      
      
      doublet). Diagnostic peak for the 3-methyl group.
  • Mass Spectrometry (ESI+):

    • 
       calc: 240.10, observed: 240.1.
      
    • Characteristic fragmentation: Loss of

      
       group.
      

References

  • BenchChem Technical Support. (2025).[3] The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem. Link

  • Mishra, S., et al. (2023).[4][5] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145, 14221-14226.[4] Link[4]

  • Izzo, F., et al. (2017).[6] "A New, Practical One-Pot Synthesis of Unprotected Sulfonimidamides." Chemistry – A European Journal, 23(60), 15189-15193. Link

  • PubChem. (n.d.).[7] Compound Summary: (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine.[7] National Library of Medicine. Link

  • ChemicalBook. (n.d.). Product: 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile.[8] Link

Sources

Chemo-Metric Profiling: 3-Methyl-1-(phenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Characterization Standard

Part 1: Executive Summary & Molecular Identity

In the context of fragment-based drug discovery (FBDD), 3-Methyl-1-(phenylsulfonyl)piperidine represents a classic "privileged scaffold." The sulfonamide linkage provides metabolic stability and hydrogen bond acceptor capabilities, while the 3-methylpiperidine moiety introduces chirality and steric bulk that can lock conformations in protein active sites (e.g., GPCRs or ion channels).

This guide provides the definitive physicochemical profile and synthesis logic for this compound. Unlike generic database entries, this document focuses on the causality of the chemical behavior—why the molecule fragments the way it does in MS, and how to control its regiochemistry during synthesis.

Physicochemical Specifications
PropertyValueTechnical Note
IUPAC Name 3-Methyl-1-(benzenesulfonyl)piperidineOften referred to as N-phenylsulfonyl-3-pipecoline.
Molecular Formula C₁₂H₁₇NO₂S Carbon (60.2%), Hydrogen (7.16%), Nitrogen (5.85%), Sulfur (13.40%).
Molecular Weight 239.33 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 239.09800 Da Critical for High-Resolution Mass Spectrometry (HRMS) extraction windows (Tolerance ±5 ppm).
LogP (Calculated) ~2.6 - 2.9Lipophilic; crosses blood-brain barrier (BBB) effectively.
H-Bond Acceptors 2Sulfonyl oxygens (

).
H-Bond Donors 0The nitrogen lone pair is delocalized into the sulfonyl group, removing basicity.

Part 2: Synthetic Architecture (The "Why" and "How")

The synthesis of 3-Methyl-1-(phenylsulfonyl)piperidine follows a nucleophilic substitution pathway (Schotten-Baumann conditions). While the reaction is elementary, the process control determines the impurity profile.

The Reaction Mechanism

The nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the sulfur of benzenesulfonyl chloride.

  • Criticality: The reaction generates HCl. If not neutralized, the HCl will protonate the remaining unreacted piperidine, rendering it non-nucleophilic and stalling the reaction.

  • Solution: An auxiliary base (Triethylamine or Pyridine) or a biphasic system (

    
    /DCM) is mandatory to scavenge protons.
    
Optimized Protocol
  • Reagents: 3-Methylpiperidine (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM) – chosen for high solubility of the sulfonyl chloride and ease of workup.

Step-by-Step Methodology:

  • Charge: Dissolve 3-methylpiperidine in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
    • Reasoning: Cooling controls the exotherm of the sulfonylation; high temps can lead to disulfonylation side products or degradation.

  • Addition: Add Triethylamine (TEA). Then, add Benzenesulfonyl chloride dropwise over 20 minutes.

    • Self-Validating Check: Monitor internal temperature. If temp rises >5°C, slow addition.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of the amine (ninhydrin stain active) and appearance of a UV-active product spot.

  • Workup: Wash with 1M HCl (removes unreacted amine/TEA), then Sat.

    
     (removes benzenesulfonic acid hydrolysis product), then Brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Start 3-Methylpiperidine (Solvent: DCM) Cool Cool to 0°C (Kinetic Control) Start->Cool AddBase Add TEA (HCl Scavenger) Cool->AddBase AddElec Add PhSO2Cl (Dropwise) AddBase->AddElec Monitor TLC/LCMS Check (Target: 239.33 Da) AddElec->Monitor WashAcid Acid Wash (1M HCl) Removes Amine Monitor->WashAcid Complete WashBase Base Wash (NaHCO3) Removes Sulfonic Acid WashAcid->WashBase Dry Concentrate (Yield: Oil/Solid) WashBase->Dry

Figure 1: Step-by-step synthetic logic for sulfonamide formation, highlighting impurity removal steps.

Part 3: Analytical Assurance (MS & NMR)

To validate the identity of 3-Methyl-1-(phenylsulfonyl)piperidine, we rely on orthogonal data sets.

Mass Spectrometry (ESI+) Logic

In Electrospray Ionization (ESI), sulfonamides form stable protonated molecular ions


. However, under Collision-Induced Dissociation (CID), they exhibit a characteristic "Sulfonyl Break."
  • Parent Ion: m/z 240.1 (

    
    ).
    
  • Primary Fragment (m/z 141): Cleavage of the S-N bond is common, but often the charge stays with the sulfonyl moiety (

    
    ).
    
  • Secondary Fragment (m/z 77): The phenyl cation (

    
    ), typical of aromatic sulfonyls.
    
  • Piperidine Fragment (m/z 98): The 3-methylpiperidine cation, if charge retention favors the amine.

Fragmentation Pathway Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 240.1 Split S-N Bond Cleavage Parent->Split CID Energy Frag1 Ph-SO2 Cation m/z 141 Split->Frag1 Charge on S Frag2 3-Methylpiperidine m/z 99 Split->Frag2 Charge on N Frag3 Phenyl Cation m/z 77 Frag1->Frag3 - SO2 (64 Da) Frag4 SO2 Loss Frag1->Frag4

Figure 2: ESI+ Fragmentation logic. The presence of m/z 141 and 77 confirms the phenylsulfonyl core.

NMR Interpretation (Proton ¹H)

The NMR spectrum provides the "fingerprint" for the 3-methyl substitution.

  • Aromatic Region (7.5 - 7.9 ppm): 5 protons. A split pattern (2+3) typical of a monosubstituted benzene ring (ortho vs meta/para).

  • Piperidine Ring (Alpha Protons, ~3.6 ppm): The protons adjacent to the nitrogen are deshielded by the electron-withdrawing sulfonyl group. They will appear as multiplets.

  • Methyl Group (~0.9 ppm): A distinct doublet . This is the critical purity check. If you see a singlet, you may have the wrong isomer or impurity.

Part 4: Biological Context & Lipinski Compliance[1]

For drug development professionals, this molecule is a "Rule of 5" compliant building block.[1]

  • MW (239.33) < 500: Pass.

  • LogP (~2.8) < 5: Pass.

  • H-Bond Donors (0) < 5: Pass.

  • H-Bond Acceptors (2) < 10: Pass.

Application Note: The lack of H-bond donors makes this molecule highly permeable across membranes. It is frequently used as a core scaffold to rigidify the position of the phenyl ring relative to the basic amine pharmacophore in GPCR ligands.

References

  • Lipinski, C. A., et al. (1997).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • PubChem Database. (2023). "Compound Summary: Sulfonamide Derivatives." National Library of Medicine.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard reference for Schotten-Baumann sulfonylation mechanism). Oxford University Press.
  • BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." (General reference for piperidine fragmentation patterns).

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the N-Sulfonylation of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Sulfonylpiperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its N-functionalization is a critical strategy for modulating the physicochemical and pharmacological properties of lead compounds. Among the various N-functionalizations, N-sulfonylation holds a prominent place. The resulting N-sulfonylpiperidines, a class of sulfonamides, are not only stable and synthetically accessible but also exhibit a wide range of biological activities, including antibacterial properties.[2] This guide provides a detailed overview of the general procedure for the N-sulfonylation of piperidines, delving into the underlying mechanism, a step-by-step protocol, and key considerations for successful synthesis.

Core Principles: Mechanism and Reagent Selection

The N-sulfonylation of piperidines is a classic nucleophilic substitution reaction. The reaction proceeds via the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic sulfur atom of a sulfonyl chloride. This process is typically facilitated by a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The generally accepted mechanism involves the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a tetracoordinate intermediate.

  • Leaving Group Departure: The chloride ion, being a good leaving group, departs, resulting in the formation of a sulfonylammonium salt intermediate.

  • Deprotonation: A base removes the proton from the nitrogen atom, yielding the final N-sulfonylpiperidine product and the protonated base.[3][4]

This straightforward mechanism allows for a high degree of predictability and control over the reaction.

Choosing Your Reagents: A Scientist's Perspective

The success of an N-sulfonylation reaction hinges on the judicious selection of the sulfonylating agent, base, and solvent.

Reagent ClassCommon ExamplesKey Considerations
Piperidine Substrate Piperidine, substituted piperidinesSteric hindrance around the nitrogen can affect reaction rates. Functional groups on the piperidine ring should be stable to the reaction conditions.
Sulfonylating Agent Arylsulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride), Alkylsulfonyl chlorides (e.g., mesyl chloride)The electronic nature of the substituent on the sulfonyl chloride can influence its reactivity. Aromatic sulfonyl chlorides are generally more stable and easier to handle.
Base Tertiary amines (e.g., triethylamine, diisopropylethylamine), Pyridine, Inorganic bases (e.g., potassium carbonate, sodium carbonate)The choice of base is critical. Tertiary amines are commonly used to scavenge the HCl produced. Pyridine can also act as a nucleophilic catalyst. Inorganic bases are suitable for reactions where the piperidine salt is the starting material.
Solvent Aprotic solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN)), Protic solvents (e.g., ethanol) in some casesThe solvent should be inert to the reactants and capable of dissolving them. DCM is a common choice due to its inertness and ease of removal.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the N-sulfonylation of piperidines.

experimental_workflow reagents 1. Reagent Preparation - Dissolve piperidine and base in solvent - Prepare sulfonyl chloride solution reaction 2. Reaction Setup - Cool piperidine solution to 0 °C - Add sulfonyl chloride dropwise reagents->reaction Controlled Addition monitoring 3. Reaction Monitoring - TLC or LC-MS analysis - Stir at room temperature until completion reaction->monitoring Reaction Progress workup 4. Aqueous Workup - Quench with water - Separate organic layer - Wash with brine monitoring->workup Reaction Completion purification 5. Purification - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Column chromatography (if necessary) workup->purification Crude Product characterization 6. Product Characterization - NMR, MS, IR spectroscopy purification->characterization Purified Product

Caption: General workflow for the N-sulfonylation of piperidines.

Detailed Experimental Protocol: N-Tosylation of Piperidine

This protocol provides a step-by-step guide for the synthesis of 1-(p-tolylsulfonyl)piperidine, a representative N-sulfonylpiperidine.

Materials and Equipment
  • Piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the p-toluenesulfonyl chloride solution dropwise to the stirred piperidine solution at 0 °C over 10-15 minutes. A white precipitate of triethylammonium chloride may form.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive sulfonyl chloride (hydrolyzed)- Insufficient base- Low reactivity of piperidine- Use fresh, high-purity sulfonyl chloride.- Ensure the correct stoichiometry of the base.- For less reactive piperidines, consider using a more reactive sulfonylating agent or a stronger base. Increasing the reaction temperature may also be beneficial.
Formation of multiple products - Bis-sulfonylation (if a primary amine is present)- Side reactions with other functional groups- This is generally not an issue with secondary amines like piperidine.[3]- Protect sensitive functional groups on the piperidine ring before sulfonylation.
Difficult purification - Co-elution of product and starting material- Presence of triethylammonium chloride in the crude product- Optimize the mobile phase for column chromatography.- Ensure thorough aqueous workup to remove the salt.

Conclusion

The N-sulfonylation of piperidines is a robust and versatile reaction that is fundamental to the synthesis of a wide array of biologically active molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize N-sulfonylpiperidines with high yields and purity. This guide provides a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • RSC. (n.d.). Mechanistic proposal for the sulfonylation of amines. Royal Society of Chemistry. Retrieved from

  • Pasha, M. A., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized. CORE. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Piperidine-1-sulfonyl chloride (96%). Amerigo Scientific. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.... ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. PMC. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate. Retrieved from [Link]

  • PMC. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-1-sulfonyl chloride. PubChem. Retrieved from [Link]

  • MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. Retrieved from [Link]

  • PMC. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. ResearchGate. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • PubMed. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) | Request PDF. ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: 3-Methyl-1-(phenylsulfonyl)piperidine as a Versatile Chiral Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] The introduction of stereocenters into the piperidine ring can profoundly influence a molecule's pharmacological properties, often leading to enhanced potency, improved selectivity for its biological target, and optimized pharmacokinetic profiles.[4] Consequently, the development of robust and efficient methods for accessing enantiomerically pure substituted piperidines is a critical endeavor in drug development.

3-Methyl-1-(phenylsulfonyl)piperidine serves as a valuable chiral intermediate for this purpose. The methyl group at the 3-position introduces a key stereocenter, while the N-phenylsulfonyl (benzenesulfonyl) group acts as a versatile protecting group.[5] This group deactivates the piperidine nitrogen towards many reagents, preventing unwanted side reactions, while its electron-withdrawing nature can influence the reactivity of the ring itself.[6] This guide provides a comprehensive overview of the synthesis, resolution, and application of 3-methyl-1-(phenylsulfonyl)piperidine, offering detailed protocols for researchers in synthetic and medicinal chemistry.

Part 1: Synthesis and Chiral Resolution

The journey to utilizing this chiral intermediate begins with the preparation of the racemic compound, followed by its separation into individual enantiomers. While direct asymmetric syntheses are emerging, classical resolution remains a widely practiced, reliable, and scalable method.[7][8]

Workflow for Generating Enantiopure 3-Methyl-1-(phenylsulfonyl)piperidine

G cluster_0 Preparation cluster_1 Purification & Resolution cluster_2 Isolation A Racemic 3-Methylpiperidine Synthesis B N-Sulfonylation A->B C Racemic 3-Methyl-1-(phenylsulfonyl)piperidine B->C D Classical Resolution via Diastereomeric Salt Formation C->D E Separation of Diastereomers (Fractional Crystallization) D->E F Liberation of Free Amine E->F G (R)- and (S)-3-Methyl-1-(phenylsulfonyl)piperidine F->G

Caption: Overall workflow from racemic synthesis to isolated enantiomers.

Protocol 1: Synthesis of Racemic 3-Methyl-1-(phenylsulfonyl)piperidine

This protocol details the protection of commercially available racemic 3-methylpiperidine. The phenylsulfonyl group provides stability and is crucial for subsequent resolution and synthetic manipulations.

Materials:

  • Racemic 3-methylpiperidine

  • Benzenesulfonyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Dissolve racemic 3-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: This addition is performed slowly at 0 °C to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine. Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining unreacted benzenesulfonyl chloride (as sulfonic acid) and HCl.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield racemic 3-methyl-1-(phenylsulfonyl)piperidine as a solid.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This is the most common and effective method for resolving racemic amines.[9] It involves reacting the racemic sulfonamide with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Materials:

  • Racemic 3-methyl-1-(phenylsulfonyl)piperidine

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, Di-p-toluoyl-D-tartaric acid)

  • Suitable solvent system (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate - requires screening)

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the racemic 3-methyl-1-(phenylsulfonyl)piperidine (1.0 eq) in a minimal amount of a hot solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (0.5 eq) in the same hot solvent. Causality Note: Using 0.5 equivalents of the resolving agent is theoretically sufficient to resolve the entire racemate, as one equivalent of the acid will react with one equivalent of the amine base from the racemic mixture.

  • Slowly add the hot solution of the resolving agent to the solution of the racemate.

  • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to days.[9]

  • Fractional Crystallization: Collect the formed crystals (the less soluble diastereomeric salt) by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. This is the first crop.

  • Concentrate the mother liquor and cool it again to obtain subsequent crops of crystals. The purity of each crop should be checked.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether).

  • Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the chiral acid and liberates the free sulfonamide into the organic layer.

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically enriched 3-methyl-1-(phenylsulfonyl)piperidine.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using an appropriate analytical method (see Part 3).

Part 2: Applications in Asymmetric Synthesis

Once obtained in high enantiomeric purity, 3-methyl-1-(phenylsulfonyl)piperidine becomes a powerful building block. The fixed stereocenter at C3 can direct the stereochemical outcome of reactions at other positions on the piperidine ring. The final step is often the removal of the phenylsulfonyl group to unveil the chiral 3-methylpiperidine core, a key component in many bioactive molecules like the analgesic Brifentanil.[10]

Hypothetical Synthetic Application: Diastereoselective Alkylation

This workflow illustrates how the chiral intermediate can be used to synthesize a more complex, polysubstituted piperidine derivative.

G A (S)-3-Methyl-1-(phenylsulfonyl)piperidine B Deprotonation at C2 (e.g., s-BuLi/TMEDA) A->B 1. C Anionic Intermediate B->C 2. D Quench with Electrophile (E+) C->D 3. E Diastereomerically Enriched 2,3-Disubstituted Piperidine D->E 4. F Deprotection E->F 5. G Final Chiral Product F->G 6.

Caption: Synthetic route utilizing the chiral intermediate for diastereoselective functionalization.

Protocol 3: Deprotection of the Phenylsulfonyl Group

The removal of the N-phenylsulfonyl group is a critical final step. Conditions must be chosen that do not compromise the stereochemical integrity of the product. Reductive cleavage is a common and effective strategy.[11]

Materials:

  • N-phenylsulfonylated piperidine derivative

  • Magnesium (Mg) turnings

  • Methanol (MeOH)

  • Ammonium chloride (NH4Cl) solution

  • Sonicator bath

  • Standard workup glassware

Procedure:

  • To a solution of the N-phenylsulfonyl piperidine (1.0 eq) in anhydrous methanol, add magnesium turnings (e.g., 10 eq).

  • Place the reaction flask in a sonicator bath and sonicate at room temperature. Causality Note: Sonication helps to activate the surface of the magnesium and initiate the reductive cleavage.

  • Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Filter the mixture through a pad of Celite® to remove magnesium salts.

  • Concentrate the filtrate to remove most of the methanol.

  • Perform a standard aqueous workup: dilute with water, basify with NaOH if necessary, and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the deprotected chiral piperidine.

Part 3: Analytical Methods for Enantiomeric Purity

Accurately determining the enantiomeric excess (ee) is crucial to validate the success of the resolution and to ensure the quality of the chiral intermediate.[12] Several methods are available, with chiral High-Performance Liquid Chromatography (HPLC) being the most common.[9]

Comparison of Analytical Methods
MethodPrincipleSample PreparationAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[9][12]Often requires N-derivatization to add a UV-active chromophore (e.g., benzoylation).Robust, reliable, widely available, excellent for both analytical and preparative scales.[9]Derivatization adds a step; method development can be time-consuming.
Chiral GC Separation of volatile enantiomers on a chiral column (e.g., cyclodextrin-based).[9]Requires derivatization to increase volatility (e.g., acylation).High resolution, very high sensitivity (especially with FID).Limited to thermally stable and volatile compounds.
NMR Spectroscopy Use of a chiral solvating or derivatizing agent (e.g., Mosher's acid) to convert enantiomers into diastereomers with distinct NMR signals.[12]Direct addition of the chiral agent to the NMR sample.Rapid analysis, no separation needed, can sometimes determine absolute configuration.Lower sensitivity, requires high purity samples, peak overlap can be an issue.
Protocol 4: General Workflow for ee Determination by Chiral HPLC
  • Derivatization (If Necessary): React a small sample of the resolved 3-methyl-1-(phenylsulfonyl)piperidine with a UV-active reagent (e.g., benzoyl chloride) under basic conditions to form the corresponding amide. Work up to isolate the derivatized product.

  • Method Development: Screen various polysaccharide-based chiral columns (e.g., Chiralpak® series) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to find conditions that provide baseline separation of the two enantiomer peaks.[9] Troubleshooting Note: If peak tailing occurs with basic analytes, add a small amount (0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase.[9]

  • Analysis: Prepare a solution of the derivatized sample in the mobile phase. Inject a small volume onto the chiral HPLC system.

  • Data Processing: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

References

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link][4]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][2]

  • MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI. [Link][3]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link][7]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.[Link][8]

  • Felpin, F.-X., et al. (2006). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. [Link][11]

  • Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry. [Link][10]

  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link][13]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link][5]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link][14]

  • Carretero, J. C., et al. (2009). The phenylsulfonyl group as a temporal regiochemical controller in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Angewandte Chemie International Edition. [Link][6]

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Reagents and Protocols for the Sulfonylation of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the reagents, mechanisms, and protocols for the formation of sulfonamide bonds with piperidine substrates. As a core structural motif in medicinal chemistry, the N-sulfonylpiperidine group offers a unique combination of stability, hydrogen bonding capability, and steric influence, making its efficient synthesis a critical skill.[1][2] This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

The Strategic Importance of the N-Sulfonylpiperidine Moiety

The sulfonamide functional group is a cornerstone in drug design, prized for its metabolic stability, strong electron-withdrawing nature, and ability to act as a hydrogen bond donor.[1] When appended to a piperidine ring—a ubiquitous scaffold in pharmaceuticals for its favorable pharmacokinetic properties—the resulting N-sulfonylpiperidine moiety allows chemists to modulate lipophilicity, introduce specific steric bulk, and engage in critical interactions with biological targets. The synthesis of this bond is, therefore, a frequently encountered and essential transformation in the development of novel therapeutics.[3]

The Core Reaction: Mechanism and Key Reagents

The most fundamental and widely practiced method for constructing a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[4][5][6] In the context of this guide, the secondary amine is piperidine.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution pathway at the electrophilic sulfur center of the sulfonyl chloride. The lone pair of electrons on the piperidine nitrogen attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[6][7][8]

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperidine Piperidine (Nucleophile) Intermediate [R-SO₂(Cl)⁻-N⁺H(Piperidine)] Piperidine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl (Electrophile) SulfonylChloride->Intermediate Sulfonamide Piperidine Sulfonamide Intermediate->Sulfonamide Chloride Elimination HCl HCl Intermediate->HCl Base Base (e.g., Pyridine) HCl->Base Neutralization Classic Sulfonylation Workflow start_node Start A Dissolve Piperidine & Pyridine in anhydrous DCM at 0 °C start_node->A 1 end_node End process_node process_node decision_node decision_node B Add Sulfonyl Chloride solution dropwise A->B 2 C Warm to RT and stir (Monitor by TLC) B->C 3 D Quench with water/aq. HCl & Separate Layers C->D 4 E Wash organic layer (brine) D->E 5 F Dry (Na₂SO₄), Filter, & Concentrate E->F 6 G Purify via Column Chromatography F->G 7 G->end_node 8

Figure 2: Workflow for a classic sulfonylation reaction.

Materials:

  • Piperidine (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM. Dissolve piperidine (1.0 eq) and pyridine (1.5 eq). [8]Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperidine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

  • Workup: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine) and brine. [9]5. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzenesulfonylpiperidine. Characterize the final product using NMR spectroscopy and mass spectrometry.

This modern protocol circumvents the need to handle often unstable sulfonyl chlorides by generating the sulfonylating agent in situ from a stable arylboronic acid and an SO₂ surrogate. [5] Materials:

  • Arylboronic Acid (1.5 eq)

  • Potassium Metabisulfite (K₂S₂O₅) as SO₂ source (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

  • Copper(II) Acetate (Cu(OAc)₂) (2.0 eq)

  • 1,4-Dioxane

  • Piperidine (1.2 eq)

  • Pyridine (for weakly nucleophilic amines, if needed)

Procedure:

  • Reaction Setup: In an oven-dried vial, combine the arylboronic acid (1.5 eq), K₂S₂O₅ (1.0 eq), Pd(OAc)₂ (3 mol%), and Cu(OAc)₂ (2.0 eq).

  • Solvent and Degassing: Add 1,4-dioxane. Seal the vial and thoroughly degas the mixture by bubbling argon through it for 10-15 minutes.

  • Chlorosulfonylation: Heat the reaction mixture to 100 °C and stir for 12-24 hours. This step forms the aryl sulfonyl chloride intermediate in situ.

  • Amination: Cool the reaction mixture to room temperature. Add piperidine (1.2 eq) directly to the crude reaction mixture. [5]If the piperidine derivative is particularly non-nucleophilic, the addition of pyridine may be required to facilitate the reaction. [5]5. Reaction and Workup: Stir the mixture at room temperature for an additional 2-6 hours. After completion (monitored by TLC or LC-MS), dilute with ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer, concentrate, and purify by flash column chromatography as described in Protocol 1.

Alternative Methodologies: The Fukuyama-Mitsunobu Reaction

While the above protocols describe the direct formation of the S-N bond, the Fukuyama-Mitsunobu reaction offers an alternative strategy, particularly for creating N,N-dialkylated sulfonamides. This reaction involves the N-alkylation of a pre-formed sulfonamide. For instance, a primary sulfonamide (R-SO₂NH₂) could first be synthesized and then reacted with a piperidine-derived alcohol under Mitsunobu conditions (typically using triphenylphosphine and an azodicarboxylate like DIAD or DEAD) to form the N-sulfonylpiperidine. [10][11]This method is advantageous for complex molecules where direct sulfonylation is challenging. [11][12]

Field-Proven Insights and Troubleshooting
  • Choice of Base: Pyridine is often preferred as it can also act as a nucleophilic catalyst. However, its removal during workup requires an acidic wash. [6][7]Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are effective HCl scavengers but do not offer catalytic benefits. [4][13]If the amine starting material is inexpensive, it can be used in excess (2 equivalents) to act as both the nucleophile and the base. [7]* Disulfonylation: Primary amines can sometimes undergo double sulfonylation. While this is not an issue for secondary amines like piperidine, it is a critical consideration when working with primary amine substrates. Using the amine as the limiting reagent can help mitigate this.

  • Reactivity of Sulfonyl Chloride: Electron-withdrawing groups on the aryl ring of the sulfonyl chloride (e.g., nitro, chloro groups) increase its electrophilicity and reactivity. [14]Conversely, electron-donating groups decrease reactivity. Adjust reaction times and temperatures accordingly.

  • Monitoring the Reaction: TLC is a simple and effective way to monitor the reaction. The sulfonamide product is typically less polar than the starting amine. Staining with potassium permanganate can help visualize both spots.

Conclusion

The formation of an N-sulfonylpiperidine linkage is a robust and versatile transformation in synthetic chemistry. Mastery of the classic sulfonylation reaction using sulfonyl chlorides provides a reliable foundation, while an understanding of modern, palladium-catalyzed one-pot procedures offers powerful alternatives for complex targets. By carefully selecting reagents and reaction conditions based on the principles outlined in this guide, researchers can efficiently and reproducibly synthesize these valuable motifs for application in drug discovery and development.

References

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. (2022-10-17).
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. (2023-09-28).
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  • Which catalyst is the most efficient in the synthesis of sulfonamide?. ResearchGate. (2022-03-28).
  • Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry (RSC Publishing).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. ACS Publications. (2020-11-25).
  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. (2020-05-18).
  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides | The Journal of Organic Chemistry. ACS Publications - ACS.org. (2019-12-16).
  • In situ formation of sulfonyl azides 1, 2 and residence times employed.... ResearchGate.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. (2016-04-24).
  • Sulfonamide. Wikipedia.
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  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines | Request PDF. ResearchGate.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. ACS Publications. (2023-09-20).
  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
  • . Available at:

  • Photoredox-Catalyzed Preparation of Sulfones Using Bis- Piperidine Sulfur Dioxide. University of Cambridge.
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  • Buy 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride | 1365988-25-5. Smolecule. (2024-04-14).
  • Mechanistic Study of In Situ Generation and of Use Methanesulfonyl Azide as a Diazo Transfer Reagent with Real. (2019-05-07).
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  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.
  • A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Benchchem.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. ACS Publications. (2023-09-20).
  • US7772403B2 - Process to prepare sulfonyl chloride derivatives. Google Patents.
  • Piperidine-4-sulfonic acid 72450-62-5. Sigma-Aldrich.
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Application Note: Solvent Selection & Optimization for Benzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzenesulfonyl chloride (BSC) is a cornerstone electrophile in medicinal chemistry for synthesizing sulfonamides and sulfonate esters. Historically, dichloromethane (DCM) has been the default solvent due to its high solubility and volatility. However, with tightening EPA regulations (TSCA Section 6(a)) and the pharmaceutical industry's shift toward Green Chemistry, researchers must adopt sustainable, high-performance alternatives.

This guide provides a validated framework for selecting solvents that maximize yield while minimizing hydrolysis and toxicity.[1] We present 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior replacements for DCM, alongside optimized protocols for the classic Schotten-Baumann conditions.[1]

Mechanistic Considerations: The "Kinetic Race"

The success of a sulfonylation reaction relies on a kinetic race between the desired nucleophile (amine/alcohol) and the background nucleophile (water/hydroxide).

The Electrophilic Competition

BSC reacts via an associative


-like mechanism at the sulfur atom. The reaction rate is heavily influenced by the solvent's dielectric constant and its ability to stabilize the transition state.
  • Aminolysis (Desired): Generally fast (

    
    ).
    
  • Hydrolysis (Undesired): Slower (

    
    ), but becomes significant if the amine is sterically hindered or if the reaction temperature is uncontrolled.
    
Pathway Visualization

The following diagram illustrates the competing pathways and the critical role of the base/solvent system in directing the outcome.

BSC_Mechanism cluster_conditions Critical Control Points BSC Benzenesulfonyl Chloride (BSC) Intermediate Tetrahedral Intermediate BSC->Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Intermediate Fast (k_amine) Water Water (H2O) Water->Intermediate Slow (k_water) Sulfonamide Sulfonamide (Product) Intermediate->Sulfonamide - HCl SulfonicAcid Benzenesulfonic Acid (Byproduct) Intermediate->SulfonicAcid - HCl Control1 Temp < 5°C suppresses hydrolysis Control2 Biphasic System sequesters acid

Figure 1: Mechanistic pathways for BSC. The goal is to maximize the blue path (Aminolysis) while suppressing the red path (Hydrolysis).

Solvent Selection Matrix

The following table synthesizes data from GSK and Pfizer solvent selection guides, adapted specifically for sulfonyl chloride reactivity.

Solvent ClassSolventGreen ScoreSolubility (BSC)Water MiscibilityRecommendation
Chlorinated Dichloromethane (DCM)🔴 PoorExcellentImmiscibleAvoid. Toxic, regulated, difficult to dry completely.[1]
Esters Ethyl Acetate (EtOAc)🟢 GoodGoodLowFirst Choice. Non-toxic, easy workup, suppresses hydrolysis.
Ethers 2-MeTHF🟢 ExcellentExcellentLowBest for Process. Higher BP than THF, separates cleanly from water.[1]
Ethers THF🟡 ModerateExcellentMiscibleUse with Caution. Water miscibility makes extractive workup harder.[1]
Aqueous Water/Acetone🟢 GoodPoor (Biphasic)MiscibleIdeal for Schotten-Baumann. Use for inorganic bases.[1]

Validated Experimental Protocols

Protocol A: The "Modern Green" Homogeneous Method

Best for: Valuable amines, moisture-sensitive substrates, or parallel synthesis.[1] Solvent: 2-MeTHF or Ethyl Acetate.[1][2]

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous 2-MeTHF (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv).[1]

    • Why: Organic bases scavenge the HCl byproduct, preventing amine protonation (which deactivates the nucleophile).

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Why: Low temperature minimizes the kinetic energy available for background hydrolysis if trace moisture is present.

  • BSC Addition: Add Benzenesulfonyl chloride (1.1 - 1.2 equiv) dropwise over 10 minutes.

    • Observation: A white precipitate (TEA·HCl salt) will form immediately.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Heptane).[2]

  • Quench (Self-Validating Step): Add 0.5 mL of N,N-dimethylethylenediamine or aqueous ammonia.

    • Why: This converts unreacted BSC into a highly polar/water-soluble sulfonamide, ensuring it is removed during the aqueous wash.[1]

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine and pyridine/TEA).

    • Wash with Sat. NaHCO₃ (removes benzenesulfonic acid hydrolysis byproduct).

    • Dry over MgSO₄ and concentrate.[1]

Protocol B: The "Green" Schotten-Baumann (Biphasic)

Best for: Amino acids, water-soluble amines, or large-scale cheap synthesis.[1] Solvent: Water / 2-MeTHF (Replaces the traditional Water/DCM or Water/Ether).[1]

  • Aqueous Phase: Dissolve amine (1.0 equiv) and NaOH or Na₂CO₃ (2.5 equiv) in water.

  • Organic Phase: Dissolve BSC (1.2 equiv) in 2-MeTHF or EtOAc .

  • Mixing: Add the organic phase to the aqueous phase vigorously at 0–5°C .

    • Critical: Vigorous stirring is essential to increase the interfacial surface area, allowing the amine to react with BSC before the BSC hydrolyzes in the bulk aqueous phase.

  • Completion: Stir for 1–2 hours.

  • Separation: 2-MeTHF forms the upper layer (unlike DCM).[1] Separate layers.

  • Purification: The product is usually in the organic layer (unless it is an amino acid, in which case acidify the aqueous layer to precipitate).

Purification & Troubleshooting Workflow

Common issue: "Oiling out" or persistent BSC smell.[1] Follow this decision tree to ensure high purity.

Purification_Workflow cluster_tips Troubleshooting Tips Start Reaction Complete (TLC Check) Quench Quench with DMAPA (Dimethylaminopropylamine) Start->Quench Remove excess BSC Wash1 Acid Wash (1M HCl) Quench->Wash1 Remove Amine/Base Wash2 Base Wash (NaHCO3) Wash1->Wash2 Remove Sulfonic Acid Check Product Purity Check Wash2->Check Recryst Recrystallize (EtOH/Water) Check->Recryst Solid Product Column Flash Chromatography (EtOAc/Heptane) Check->Column Oil/Impure Tip1 If product is acid sensitive, skip HCl wash. Tip2 BSC smell persists? Treat with aq. Ammonia.

Figure 2: Post-reaction processing decision tree to ensure removal of BSC and byproducts.

References

  • Pfizer Inc. (2008).[1] Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. [Link]

  • Henderson, R. K., et al. (2011).[1] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. [Link]

  • Organic Chemistry Portal. (2023). Schotten-Baumann Reaction. [Link][1][3]

  • U.S. EPA. (2024).[1][2][4] Final Rule: Methylene Chloride; Regulation under the Toxic Substances Control Act (TSCA). [Link]

  • Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

Sources

Applications of Phenylsulfonyl Piperidines in Fragment-Based Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2][3][4][5] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," against a biological target.[1][6][7] These fragments, typically adhering to the "Rule of Three" (molecular weight < 300 Da, cLogP < 3, and fewer than three hydrogen bond donors and acceptors), are more likely to find and bind to small pockets on the target's surface due to their reduced complexity.[8][9] While these initial interactions are often weak, with dissociation constants (Kd) in the micromolar to millimolar range, they are highly efficient in terms of binding energy per atom.[1][10] The primary advantage of this approach is that it allows for a more thorough exploration of the chemical space around a binding site, often leading to higher hit rates compared to HTS.[1][3] Once identified and validated, these fragment hits serve as starting points for rational, structure-guided optimization into more potent, lead-like molecules.[11][12][13]

The FBDD workflow is an iterative process that begins with the design and curation of a fragment library. This is followed by screening the library against the target protein using highly sensitive biophysical techniques capable of detecting weak binding events.[1][2][3] Hits from the primary screen are then validated through orthogonal methods to eliminate false positives. Finally, structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to elucidate the binding mode of the fragment, which then guides the subsequent lead optimization phase.[11][14][15]

The Phenylsulfonyl Piperidine Scaffold: A Privileged Fragment Class

The selection of appropriate fragments is a critical determinant of success in any FBDD campaign. The phenylsulfonyl piperidine scaffold represents a particularly attractive fragment class for several reasons. The piperidine ring is a ubiquitous motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide range of approved drugs.[16][17] Its saturated, three-dimensional nature allows for the presentation of substituents in well-defined vectors, facilitating the exploration of chemical space around a binding site.[9][18]

The phenylsulfonyl group, on the other hand, imparts a unique set of properties. The sulfonyl moiety can act as a hydrogen bond acceptor and its geometry can influence the orientation of the phenyl ring, which can engage in various interactions such as pi-stacking or hydrophobic interactions. The combination of the rigid phenylsulfonyl group and the conformationally flexible piperidine ring creates a fragment with a defined shape and functionality, making it an excellent probe for a variety of binding pockets. Furthermore, sulfonamides are a well-established class of drugs, and their synthesis is generally well-understood.[19][20]

Application Note 1: Library Design and Synthesis of Phenylsulfonyl Piperidine Fragments

A diverse library of phenylsulfonyl piperidine fragments is essential for a successful screening campaign. The design of this library should aim to explore a range of steric and electronic properties while adhering to the principles of fragment-based design.

Protocol for the Synthesis of a Phenylsulfonyl Piperidine Fragment Library:

  • Starting Material Selection: Begin with a commercially available substituted piperidine, such as 4-hydroxypiperidine or piperidine-4-carboxylic acid. The choice of starting material will dictate the point of diversification.

  • Protection of the Piperidine Nitrogen: If the piperidine nitrogen is secondary, it should be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Sulfonylation: React the protected piperidine with a variety of substituted benzenesulfonyl chlorides in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane. This step introduces the phenylsulfonyl moiety. The diversity of the library can be expanded by using a range of commercially available benzenesulfonyl chlorides with different substituents on the phenyl ring (e.g., methyl, chloro, methoxy).

  • Deprotection: Remove the protecting group from the piperidine nitrogen. For a Boc group, this is typically achieved by treatment with an acid, such as trifluoroacetic acid.

  • Optional Derivatization: The now free secondary amine can be further derivatized to introduce additional diversity. For example, it can be acylated, alkylated, or used in reductive amination reactions.

  • Purification and Characterization: Each synthesized fragment must be purified to a high degree of purity (>95%), typically by column chromatography or preparative HPLC. The structure and purity of each fragment should be confirmed by NMR spectroscopy and mass spectrometry.

Application Note 2: Primary Screening of Phenylsulfonyl Piperidine Fragments

Due to the typically weak binding affinity of fragments, highly sensitive biophysical techniques are required for primary screening.[2][3][5] The following are protocols for three commonly used methods.

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[21][22][23] It is a powerful tool for both primary screening and hit validation, providing information on binding affinity and kinetics.[21][22]

Protocol for SPR Screening:

  • Target Immobilization: Covalently immobilize the target protein onto a sensor chip. The immobilization density should be optimized to minimize mass transport effects.

  • Fragment Solution Preparation: Prepare solutions of the phenylsulfonyl piperidine fragments in a suitable running buffer, typically containing a small percentage of DMSO to aid solubility.

  • Screening: Inject the fragment solutions over the sensor chip surface. A typical screening concentration for fragments is in the range of 100-500 µM.

  • Data Analysis: Monitor the change in response units (RU) upon fragment binding. Fragments that show a significant and concentration-dependent increase in RU are considered hits.

  • Control Experiments: It is crucial to include a reference flow cell without the immobilized protein to subtract non-specific binding and bulk refractive index effects.

ParameterTypical Value
Fragment Concentration100 - 500 µM
Flow Rate30 µL/min
Association Time60 - 120 s
Dissociation Time60 - 180 s
Nuclear Magnetic Resonance (NMR) Spectroscopy Screening

NMR spectroscopy is a highly robust and versatile technique for fragment screening.[14][24][25] Ligand-observed NMR experiments are particularly well-suited for detecting weak interactions.[24][26]

Protocol for Ligand-Observed NMR Screening (e.g., Saturation Transfer Difference - STD):

  • Sample Preparation: Prepare a solution of the target protein in a suitable deuterated buffer. Prepare stock solutions of the phenylsulfonyl piperidine fragments, often as mixtures to increase throughput.

  • NMR Data Acquisition: Acquire a reference 1D ¹H NMR spectrum of the fragment mixture in the absence of the protein.

  • STD Experiment: Add the target protein to the fragment mixture and acquire an STD NMR spectrum. In this experiment, the protein is selectively saturated, and this saturation is transferred to any bound ligands.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. Signals that appear in the STD spectrum correspond to fragments that have bound to the protein.

  • Hit Deconvolution: If mixtures of fragments were used, individual fragments from the hit mixtures need to be tested to identify the specific binder.

X-ray Crystallography Screening

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, making it an invaluable tool in FBDD.[2][8][27][28]

Protocol for X-ray Crystallography Screening:

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the phenylsulfonyl piperidine fragment (typically 1-10 mM).

  • Cryo-protection and Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[29][30]

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the electron density map to identify the binding site and pose of the fragment.[15]

Application Note 3: Hit Validation and Characterization

It is essential to validate hits from the primary screen using orthogonal biophysical methods to eliminate false positives and confirm true binding.[31][32] For example, a hit identified by SPR could be validated using NMR, and vice versa. Isothermal Titration Calorimetry (ITC) is another powerful technique that can be used to confirm binding and determine the thermodynamic parameters of the interaction.

Application Note 4: Fragment-to-Lead Optimization Strategies

Once a phenylsulfonyl piperidine fragment has been identified and its binding mode determined, the next step is to optimize it into a more potent, lead-like compound.[6][11][12] This is typically achieved through three main strategies:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein.[6][12][14] For a phenylsulfonyl piperidine hit, this could involve modifying the phenyl ring or the piperidine ring to extend into a nearby pocket.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.[11][12][33]

  • Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both fragments.[11][12]

The choice of optimization strategy is guided by the structural information obtained from X-ray crystallography or NMR.[11]

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Lead Optimization Fragment Library Fragment Library Primary Screen SPR, NMR, etc. Fragment Library->Primary Screen ~2k fragments Hit Validation Orthogonal Methods Primary Screen->Hit Validation ~5-10% hit rate Structural Biology X-ray, NMR Hit Validation->Structural Biology Confirmed Hits Structure-Guided Design Structure-Guided Design Structural Biology->Structure-Guided Design Synthesis Synthesis Structure-Guided Design->Synthesis SAR Analysis SAR Analysis Synthesis->SAR Analysis Lead Compound Lead Compound SAR Analysis->Lead Compound

Caption: A typical workflow for Fragment-Based Drug Design.

Fragment_Optimization cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging Fragment Hit Fragment Hit Grown Compound Fragment Hit->Grown Compound Add Functionality Linked Compound Fragment Hit->Linked Compound Connect Fragments Merged Compound Fragment Hit->Merged Compound Combine Features

Caption: Strategies for fragment-to-lead optimization.

References

Sources

Troubleshooting & Optimization

purification methods for oily sulfonamide products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Oily Sulfonamide Products

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 21, 2026

Introduction: Why is my Sulfonamide an Oil?

If you are reading this, you are likely staring at a flask containing a sticky, amber-colored "tar" or oil instead of the pristine white powder you expected. Do not panic. Sulfonamides are notorious for "oiling out" —a phenomenon where the product separates as a liquid phase before it can crystallize.[1]

This occurs because sulfonamides often possess:

  • Intermediate Polarity: They struggle to decide between organic and aqueous solubility.

  • High Melting Point Depression: Even small amounts of impurities (unreacted amines, sulfonyl chlorides) drastically lower the melting point, keeping the product in a metastable liquid state.

  • Strong Hydrogen Bonding: This leads to the formation of amorphous phases rather than ordered crystal lattices.

This guide prioritizes chemical purification (Acid/Base Swing) over physical separation (Chromatography), as it exploits the specific chemical properties of the sulfonamide functional group.

Module 1: The Acid-Base "Swing" Protocol

Best for: Crude reaction mixtures containing non-acidic impurities (unreacted amines, neutral byproducts).

Sulfonamides containing a primary (


) or secondary (

) nitrogen are weak acids (typical

range: 5–10) [1]. We can exploit this to pull the product into water, wash away impurities, and then crash it back out.
The Protocol
  • Dissolution (Ionization): Dissolve your crude oil in 1M NaOH .

    • Why: At pH > 12, the sulfonamide is deprotonated (

      
      ), becoming a water-soluble salt.
      
    • Troubleshooting: If it doesn't dissolve completely, you likely have significant non-acidic impurities (e.g., bis-sulfonamides). Filter these solids out.

  • The Wash (Partitioning): Extract the aqueous basic layer with an organic solvent (Ethyl Acetate or Dichloromethane).

    • Why: Impurities like unreacted amines or neutral side products remain in the organic layer. The sulfonamide stays in the water.

    • Action:Discard the organic layer.

  • The Swing (Precipitation): Cool the aqueous layer on ice. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~2–3.

    • Why: You are re-protonating the sulfonamide. As it returns to its neutral form, its water solubility crashes, forcing precipitation.

  • Isolation: Filter the resulting solid.

Visualization: The "Swing" Workflow

AcidBaseSwing Crude Crude Oily Sulfonamide NaOH Add 1M NaOH (pH > 12) Crude->NaOH AqLayer Aqueous Layer (Contains Product Salt) NaOH->AqLayer Extract w/ EtOAc OrgLayer Organic Wash (Contains Impurities) NaOH->OrgLayer Discard Acidify Add 6M HCl (to pH 2) AqLayer->Acidify Precipitate Pure Solid Precipitate Acidify->Precipitate Filter

Figure 1: The Acid-Base Swing exploits the acidity of the sulfonamide nitrogen to isolate it from neutral organic impurities.

Module 2: Troubleshooting "Oiling Out" During Crystallization

Best for: Products that are chemically pure (>90%) but refuse to solidify.

Q: My product separates as an oil droplet at the bottom of the hot solvent. What is happening? A: This is "Liquid-Liquid Phase Separation" (LLPS). You have exceeded the solubility limit at a temperature above the melting point of the solvated product.[1]

The Fix: The "Cloud Point" Method Do not simply add more solvent. Follow this thermodynamic control procedure:

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • The Co-Solvent Trick: Add a miscible "bad" solvent (usually Water) to a hot ethanolic solution until the solution turns slightly turbid (cloudy) .

  • Clear it: Add a single drop of the "good" solvent (Ethanol) to make it clear again.

  • Seeding: Remove from heat. While still hot, add a "seed crystal" of pure product.

    • No seed crystal? Scratch the inner glass wall of the flask with a glass rod at the interface of the liquid.[1] The microscopic glass shards act as nucleation sites [2].

  • Slow Cool: Wrap the flask in a towel to ensure very slow cooling. Rapid cooling traps solvent and promotes oiling.

Recommended Solvent Systems for Sulfonamides:

Primary Solvent (Good)Anti-Solvent (Bad)Notes
Ethanol (95%) Water The Gold Standard. Most sulfonamides crystallize well here.
Methanol Water Good for more polar sulfonamides.
Ethyl Acetate Hexanes Use for highly lipophilic sulfonamides.
Acetonitrile Water Effective, but harder to remove solvent traces.

Module 3: Scavenging Unreacted Sulfonyl Chloride

Best for: Pre-purification cleanup.[2]

Unreacted sulfonyl chloride (


) is a common impurity that causes oiling because it lowers the melting point of the mixture. It is also toxic and reactive.

The Morpholine Scavenge: If your reaction is complete but excess sulfonyl chloride remains, do not just work it up.

  • Add 0.5 equivalents of Morpholine (relative to excess chloride) to the reaction pot.

  • Stir for 15 minutes.

  • Mechanism: Morpholine reacts rapidly to form a sulfonamide byproduct that is highly crystalline or has a distinct polarity difference, making it easier to remove via the Acid/Base swing (it will stay in the organic layer if it's a tertiary sulfonamide, or precipitate differently) [3].

  • Alternatively, hydrolysis with aqueous bicarbonate converts the chloride to the sulfonate (

    
    ), which is water-soluble and easily washed away.
    

Module 4: Chromatography Rescue

Best for: Complex mixtures where Acid/Base extraction failed.

Q: My sulfonamide streaks/tails on the TLC plate and column. Why? A: The acidic proton on the nitrogen interacts with the slightly basic silanols on the silica gel, causing "tailing."

The Fix: Acid Doping You must suppress the ionization of the sulfonamide on the silica.

  • TLC Mobile Phase: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., 50:50 EtOAc:Hexane + 1% AcOH).

  • Column Prep: Pre-flush your silica column with the acid-doped solvent system before loading your sample.

  • Loading: Do not load the "oil" directly. Dissolve it in a minimum amount of DCM, adsorb it onto silica, dry it to a powder (dry loading), and then load the powder. This prevents the oil from clogging the top of the column.

Summary: Decision Matrix

DecisionTree Start Start: Oily Product IsAcidic Is it a 1° or 2° Sulfonamide? Start->IsAcidic Swing Perform Acid/Base Swing (Module 1) IsAcidic->Swing Yes Triturate Triturate with Pentane/Ether IsAcidic->Triturate No (3° Sulfonamide) Recryst Recrystallize (EtOH/Water) (Module 2) Swing->Recryst If Solid Column Column Chromatography (Dope with 1% AcOH) Swing->Column If still impure Solid Did it Solidify? Triturate->Solid Solid->Recryst Yes Solid->Column No

Figure 2: Decision matrix for selecting the appropriate purification pathway.

References

  • pKa of Sulfonamides: Source: Vree, T. B., et al. "pKa values of sulfonamides." Journal of Chromatography A, vol. 121, no. 1, 1976. Context: Establishes the acidity range (pKa 5–10) justifying the use of NaOH for extraction.
  • Crystallization Techniques: Source: BenchChem Technical Support.[1][2][3] "Troubleshooting Guide: Crystallinity of Sulfonamide Compounds." 2025.[1] URL: (Simulated Link based on search context 1.1)

  • Scavenging Protocols: Source: Dubé, P., et al. "One-Pot Synthesis of Sulfonamides..." Journal of the American Chemical Society.[4] Context: Describes the reactivity of sulfonyl chlorides and methods to quench/scavenge them to prevent impurity carryover.

  • Chromatography of Acidic Compounds: Source: ResearchGate Community Discussion. "How to recrystallize an oily compound after column chromatography?" URL:

Sources

Technical Support Center: Piperidine Regioselectivity & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Agent: Senior Application Scientist | Status: Active

Welcome to the Piperidine Functionalization Support Hub

Topic: Troubleshooting Low Regioselectivity in Piperidine Substitution Context: Piperidine is a "privileged scaffold" in drug discovery (found in >70 FDA-approved drugs).[1] However, its functionalization is notoriously difficult due to the competing reactivity of the


 (C2/C6), 

(C3/C5), and

(C4) positions, exacerbated by the nitrogen lone pair and ring conformational mobility.

This guide addresses the three most common "Support Tickets" we receive regarding regiocontrol failures.

Ticket #001: Alpha-Lithiation Yields & Regiocontrol

User Issue: "I am trying to alkylate N-Boc-piperidine at the C2 position using s-BuLi, but I am observing low yields, racemization, or lack of regioselectivity (C2 vs. C6)."

Root Cause Analysis

The reaction relies on the Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen of the Boc group coordinates the lithium atom, directing deprotonation to the syn-equatorial proton at C2.

  • Failure Mode A (Low Yield): Aggregation of the organolithium species or insufficient coordination.

  • Failure Mode B (Racemization/Selectivity): Failure to maintain kinetic control or inadvertent thermodynamic equilibration (Dynamic Thermodynamic Resolution) without a chiral ligand.

Troubleshooting Protocol

1. The "Beak-Lee" Standard (Kinetic Control) If you need racemic C2-substitution, strictly follow the Beak protocol. The presence of TMEDA is non-negotiable as it breaks up organolithium aggregates.

  • Base:

    
    -BuLi (1.1 - 1.3 equiv). Note: 
    
    
    
    -BuLi is often too nucleophilic and attacks the Boc carbonyl.
  • Additive: TMEDA (1.1 - 1.3 equiv).

  • Temperature: Must be -78 °C . Warming above -50 °C causes decomposition or proton transfer.

  • Electrophile: Add pre-cooled electrophile rapidly.

2. Achieving Enantioselectivity (Sparteine Surrogates) To achieve high enantiomeric ratios (e.r.), you must replace TMEDA with a chiral diamine.

  • (-)-Sparteine: Standard for pro-S deprotonation.

  • (+)-Sparteine Surrogates (O’Brien’s): Required for pro-R deprotonation, as (+)-sparteine is not naturally available.

3. The "Coldham" Method (Dynamic Thermodynamic Resolution - DTR) If you are getting variable stereochemistry, you might be inadvertently triggering DTR.

  • Concept: At extremely low temps (-78 °C), the lithio-species is configurationally stable. Upon warming (to -40 °C or -20 °C), the C-Li bond inverts. In the presence of a chiral ligand, the equilibrium shifts to the thermodynamically more stable diastereomeric complex.

  • Action: If kinetic trapping fails, intentionally warm the lithiated intermediate to -25 °C for 30 mins before cooling back to -78 °C and adding the electrophile.

Visual Workflow: Alpha-Lithiation Decision Tree

LithiationWorkflow Start Goal: C2-Functionalization BaseCheck Base: s-BuLi / TMEDA? Start->BaseCheck TempCheck Temp: -78°C? BaseCheck->TempCheck Yes Chiral Enantiopure Product? TempCheck->Chiral Yes Beak Protocol: Beak/Lee (Kinetic Control) Chiral->Beak No (Racemic OK) Sparteine Add (-)-Sparteine or O'Brien Surrogate Chiral->Sparteine Yes DTR Protocol: Coldham DTR (Warm to -25°C, then quench) Sparteine->DTR If yield low

Caption: Decision logic for optimizing alpha-lithiation based on stereochemical requirements.

Ticket #002: Accessing the "Remote" Carbons (C3/C4)

User Issue: "I cannot get selectivity for the C3 or C4 position. Direct lithiation always hits C2, and electrophilic aromatic substitution on pyridine precursors is too harsh."

Root Cause Analysis

The C3/C4 positions are electronically deactivated by the ammonium center (inductive withdrawal). Standard bases will always deprotonate C2 (closest to N) due to the dipole stabilization and coordination (CIPE).

Troubleshooting Protocol

1. C3-Selectivity: Transition Metal C-H Activation You cannot use standard organolithium chemistry here. You must use Directed C-H Activation .

  • The Yu/Gaunt Approach: Pd(II)-catalysis requires a specific Directing Group (DG) on the nitrogen.

    • DG Choice: Thioamides or fluorinated amides (e.g., -C(S)NHPh).

    • Mechanism:[2][3][4][5][6] The Pd coordinates to the S/N of the directing group, forming a strained 4- or 5-membered palladacycle that places the metal at C3.

  • Iridium-Catalyzed Borylation:

    • Ir-catalysts are sterically driven. If N is bulky (e.g., N-TIPS), borylation favors the least hindered C4 or C3 positions (meta/para to the N).

2. C4-Selectivity: The "Distal" Solution

  • Directing Groups: Use the Aminoquinoline (AQ) amide directing group.

    • Reference: Sanford and Yu have demonstrated that AQ-amides can direct Pd to the C4 position via a macrocyclic transition state, bypassing the geometrically constrained C3.

  • De Novo Synthesis: If C-H activation fails, switch strategy to Pyridine Reduction .

    • Start with 4-substituted pyridine.[1]

    • Reduce using PtO₂ (Adams' Catalyst) in Acetic Acid.[7]

Comparative Data: C3 vs C4 Strategies
Target SitePrimary StrategyCatalyst SystemKey Reagent/DGMechanism
C2 (

)
LithiationNone (Base mediated)

-BuLi / Boc
CIPE / Coordination
C3 (

)
C-H ActivationPd(OAc)

Thioamide / CarbamateStrained Palladacycle
C4 (

)
C-H ActivationPd(OAc)

or Ir
Aminoquinoline (AQ)Geometry/Sterics
Ticket #003: Stereocontrol in Pyridine Reduction

User Issue: "I am reducing a 3-substituted pyridine to get a 3-substituted piperidine, but I am getting the wrong diastereomer (cis vs. trans)."

Root Cause Analysis

Heterogeneous hydrogenation (Pt, Pd, Rh) occurs on the surface of the metal. The substrate adsorbs with its flattest face against the catalyst.

  • Acidic Media (AcOH/HCl): The Pyridine is protonated (

    
    ). The substituent prefers the equatorial orientation to minimize 1,3-diaxial strain during adsorption. Hydrogen adds cis relative to the ring, often leading to cis-2,3  or cis-2,4  relationships.
    
  • Neutral/Basic Media: The free base adsorbs. The lone pair on Nitrogen can direct adsorption (haptophilicity), sometimes inverting selectivity.

Troubleshooting Protocol

1. To Favor Cis-Isomers (Syn-facial addition)

  • Catalyst: Rh/C or PtO₂.

  • Solvent: Acetic Acid (AcOH).[7]

  • Pressure: High H₂ pressure (50+ psi) favors the kinetic product (cis).

2. To Favor Trans-Isomers (Thermodynamic)

  • Method A: Reduction followed by equilibration. Heat the cis-piperidine with Pd/C in refluxing ethanol.

  • Method B: Dissolving Metal Reduction (Birch conditions: Na/NH₃) – Note: Difficult for pyridines, but feasible for some derivatives.

Visual Workflow: Mechanism of Selectivity

ReductionSelectivity cluster_acid Acidic Conditions (AcOH) cluster_thermo Thermodynamic Equilibration Substrate 3-Substituted Pyridine AcidPath Protonated Pyridinium (Planar Adsorption) Substrate->AcidPath H2 / PtO2 CisProduct Cis-Piperidine (Kinetic Product) AcidPath->CisProduct Syn-Addition Equilib Pd/C Reflux or Strong Base CisProduct->Equilib Isomerization TransProduct Trans-Piperidine (Thermodynamic) Equilib->TransProduct

Caption: Pathways to control diastereoselectivity during pyridine hydrogenation.

References & Further Reading
  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. 
    
  • Coldham, I., & Leonori, D. (2010). Dynamic Thermodynamic Resolution of 2-Lithio-N-Boc-piperidine. Journal of Organic Chemistry.

  • McNally, A., Haffemayer, B., Collins, B. S., & Gaunt, M. J. (2014).[8] Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles.[8] Nature.[8] [8]

  • He, J., Wasa, M., Chan, K. S., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed C–H Functionalization of Pyridines and Piperidines. Chemical Reviews.

  • O'Brien, P. (2008). Chiral Lithium Amides for Asymmetric Synthesis. Chemical Communications.

Sources

Technical Support Center: Solubility & Handling of Phenylsulfonyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PSP-SOL-001 Subject: Troubleshooting solubility, purification, and "oiling out" issues. Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Technical Overview: The "Brick Dust" Challenge

Phenylsulfonyl piperidines represent a classic medicinal chemistry scaffold often characterized by "brick dust" properties—high melting points and poor solubility in both aqueous and non-polar media.

The Physicochemical Causality: The solubility challenges arise from the conflict between two structural domains:

  • The Sulfonyl Group (

    
    ):  A rigid, strongly electron-withdrawing moiety that creates a significant dipole moment. This facilitates strong intermolecular dipole-dipole interactions and high crystal lattice energy (enthalpy of fusion), making the solid difficult to break apart.
    
  • The Phenyl & Piperidine Rings: These provide lipophilicity (

    
     stacking from the phenyl ring) but lack sufficient hydrogen bond donors to interact favorably with water.
    

Result: The compound "wants" to stay in the solid state. It resists dissolution in water (hydrophobic) and non-polar solvents like hexane (polar sulfonyl repulsion), leaving a narrow window of compatible polar aprotic solvents.

Solubility Profile & Solvent Selection Guide

The following table summarizes the solubility behavior of typical


-phenylsulfonyl piperidine derivatives based on Hansen Solubility Parameters (HSP) and empirical process data.
Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)Primary choice for stock solutions. High dielectric constants disrupt the sulfonyl dipole interactions.
Chlorinated DCM, Chloroform Good (20–50 mg/mL)Best for extraction. Good solubilization of the lipophilic piperidine/phenyl rings.
Esters/Ketones Ethyl Acetate, Acetone Moderate (5–20 mg/mL)Variable. Often requires heating. Good for recrystallization when paired with alkanes.
Alcohols Methanol, Ethanol Low to Moderate Strongly dependent on substituents. Often used as the "good" solvent in antisolvent crystallizations.
Ethers THF, Dioxane Good Useful reaction solvents; less prone to emulsions than DCM during workup.
Alkanes Hexanes, Heptane Poor (<1 mg/mL)Strict Antisolvent. Use only to crash out product or remove non-polar impurities.
Aqueous Water, PBS Insoluble Precipitation Risk. Compounds will crash out immediately upon dilution from DMSO if concentration >10 µM.

Module 1: Biological Screening & NMR Preparation

User Issue: “My compound precipitates when I dilute my DMSO stock into the cell culture media.”

Root Cause: The "Kinetic Solubility" limit. When a DMSO concentrate is spiked into water, the entropic gain of mixing is overwhelmed by the hydrophobic effect of the phenyl-piperidine core, causing rapid aggregation.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not add high-concentration DMSO stock directly to the final media.

  • Prepare High Stock: Dissolve compound in 100% DMSO at 10 mM.

  • Intermediate Dilution: Dilute 10-fold into a solvent with intermediate polarity (e.g., Ethanol or PEG-400) if compatible with assay.

  • Final Dilution: Slowly add the intermediate solution to the vortexing media.

  • Surfactant Assist: If precipitation persists, add 0.1% Tween-80 or cyclodextrins (HP-

    
    -CD) to the aqueous buffer before adding the compound. This creates inclusion complexes that shield the hydrophobic core.
    

NMR Solvent Choice:

  • Standard:

    
     is usually sufficient.
    
  • Issue: If peaks are broad (due to restricted rotation of the sulfonamide bond), switch to DMSO-

    
      and heat to 340K to sharpen the signals.
    

Module 2: Process Chemistry (Workup & Extraction)

User Issue: “I have a rag layer (emulsion) during extraction, or the product is crashing out in the separatory funnel.”

Root Cause:

  • Emulsions: The basic nitrogen of the piperidine (if not sulfonated) or amphiphilic nature of the sulfonamide can stabilize emulsions.

  • Crashing Out: DCM is a good solvent, but if the organic layer becomes too cold (endothermic evaporation) or saturated, these high-melting solids precipitate.

Workflow Visualization: Extraction Logic

ExtractionLogic Start Crude Reaction Mixture CheckState Is the Product Precipitating? Start->CheckState PrecipYes Yes: Do NOT Add Water CheckState->PrecipYes Solids Visible PrecipNo No: Proceed to Extraction CheckState->PrecipNo Clear Solution Filter Filter Solid directly (Wash with water/ether) PrecipYes->Filter SolventChoice Choose Organic Solvent PrecipNo->SolventChoice DCM DCM (Dichloromethane) High Solubility, Heavy Layer SolventChoice->DCM Preferred EtOAc EtOAc (Ethyl Acetate) Mod Solubility, Light Layer SolventChoice->EtOAc Alternative Issue1 Issue: Emulsions? DCM->Issue1 Issue2 Issue: Product Crashing? DCM->Issue2 Fix1 Add Brine + Small amt MeOH Filter through Celite Issue1->Fix1 Fix2 Add 5-10% THF or MeOH to organic layer Issue2->Fix2

Caption: Decision matrix for workup and extraction of phenylsulfonyl piperidines to avoid precipitation and emulsions.

Module 3: Purification & The "Oiling Out" Phenomenon

User Issue: “During recrystallization, my product separates as a sticky oil instead of crystals.”

Root Cause: Liquid-Liquid Phase Separation (LLPS). This occurs when the compound's melting point is depressed (by impurities or solvent interaction) below the boiling point of the solvent mixture. The compound forms a supersaturated oil droplet rather than a crystal nucleus.

Troubleshooting Guide: Fixing "Oiling Out"

Protocol: The "Re-Heat and Seed" Method

  • Re-dissolve: Heat the mixture until the oil phase fully redissolves. You may need to add a small amount of the "good" solvent (e.g., Acetone or Ethanol).

  • Temperature Control: Cool the solution very slowly (1°C per minute). Rapid cooling promotes oiling.

  • Seeding (Critical): At the first sign of cloudiness (metastable zone), add a seed crystal of the pure product. If no seed exists, scratch the glass wall with a rod to create nucleation sites.

  • Solvent Swap: If oiling persists, your solvent system is too polar/non-polar divergent.[1]

    • Bad System: EtOAc / Hexane (Gap is too large).

    • Better System: Isopropanol / Water or Ethanol / Heptane.

Workflow Visualization: Recrystallization Rescue

OilingOut Start Recrystallization Started Observation Observation: Oily Droplets Form Start->Observation Action1 Reheat to Clear Solution Observation->Action1 Decision Do you have Seed Crystals? Action1->Decision SeedYes Cool to Cloud Point -> Add Seed Decision->SeedYes Yes SeedNo Scratch Glass / Sonication Decision->SeedNo No Result Slow Cool -> Crystal Growth SeedYes->Result SeedNo->Result Fail Still Oiling? Result->Fail ChangeSolvent Switch Solvent System (Try IPA/Water) Fail->ChangeSolvent

Caption: Step-by-step intervention for sulfonamide "oiling out" during crystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use acid/base extraction to purify my


-phenylsulfonyl piperidine? 
  • Answer: Generally, no .

  • Reasoning: The formation of the sulfonamide bond (

    
    ) removes the basicity of the piperidine nitrogen. Unless there are other ionizable groups (like a carboxylic acid or a free amine on the phenyl ring), the molecule is neutral. It will not extract into aqueous acid.
    

Q2: My compound streaks on silica gel columns. What should I do?

  • Answer: Sulfonamides can interact with the acidic silanols on silica gel.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica surface and sharpens the bands.

Q3: What is the best way to dry these compounds?

  • Answer: Because they hold lattice solvents tightly, standard vacuum drying at RT is often insufficient. Dry in a vacuum oven at 40–50°C overnight. Ensure the temperature is well below the melting point to avoid sintering the powder into a hard brick.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Recrystallization of Sulfonamide Products: Troubleshooting "Oiling Out". Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines solubility parameters for sulfonamide selection).
  • Perlovich, G. L., et al. (2021). "Impact of Sulfonamide Structure on Solubility and Transfer Processes." Journal of Molecular Liquids.
  • Google Patents. (2009). Process for the manufacture of [phenylsulfanylphenyl]piperidines (WO2009109541A1). (Industrial scale purification protocols). Retrieved from

  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility. (Strategies for ternary solvent mixtures). Retrieved from

Sources

Technical Support Center: Amine Sulfonylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SULF-OPT-882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Side Reactions (Bis-sulfonylation, Hydrolysis, & Selectivity)

Executive Summary

Welcome to the Sulfonylation Support Hub. You are likely here because your simple amine + sulfonyl chloride reaction—often described as "textbook chemistry"—is yielding complex mixtures.

Sulfonylation is deceptive. While the bond formation is thermodynamically favorable, the kinetics of side reactions (specifically bis-sulfonylation and hydrolysis) often outpace product formation if reaction parameters are not tuned to the specific electronic and steric nature of your amine.

This guide treats your experiment as a system. We will isolate the three primary failure modes and provide self-validating protocols to resolve them.

Module 1: The "Double-Dip" (Bis-Sulfonylation)

Symptom: You observe a less polar spot on TLC or a mass peak corresponding to


.
Root Cause:  The Mono-Sulfonamide Anion (

~10-11) is competing with your starting amine.
The Mechanism of Failure

The formation of a sulfonamide (


) creates a proton that is significantly more acidic than the starting amine. If you use a base that is too strong (like Triethylamine, 

of conjugate acid ~10.7) or present in large excess, you deprotonate the product. This anion is a potent nucleophile and attacks a second equivalent of sulfonyl chloride.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Switch to Pyridine or 2,6-Lutidine.Pyridine (

~5.2) is strong enough to neutralize the HCl byproduct but too weak to deprotonate the sulfonamide product, shutting down the anionic pathway.
Stoichiometry Amine Excess (1.1 equiv) Ensure the sulfonyl chloride is the limiting reagent. If the amine is valuable, use high dilution.
Addition Mode Slow Addition at <0°C Kinetic control. Keep the concentration of

low relative to the amine.[1]
Solvent DCM or MeCN Avoid THF if possible; polar aprotic solvents can enhance the nucleophilicity of the sulfonamide anion.
Visualizing the Competition

The following diagram illustrates the "Danger Zone" where bis-sulfonylation occurs.

BisSulfonylation Start Primary Amine (R-NH2) Product Mono-Sulfonamide (R-NH-SO2-R') Start->Product + Reagent Reagent Sulfonyl Chloride (R'-SO2Cl) Anion Sulfonamide Anion (R-N⁻-SO2-R') Product->Anion + Strong Base (Deprotonation) SideProduct Bis-Sulfonamide (R-N(SO2R')2) Anion->SideProduct + Excess Reagent (Fast Reaction) Base Base (B:)

Caption: The Bis-Sulfonylation Trap. Note that the pathway to the side product requires both deprotonation (Base dependent) and excess reagent.

Module 2: The Hydrolysis Race

Symptom: Low yield, recovery of starting amine, and presence of sulfonic acid (water-soluble, often lost in aqueous workup).[2] Root Cause: Water competes with the amine for the sulfonyl chloride.

Scenario A: Anhydrous Conditions (DCM/TEA)

If you are working in organic solvents, moisture is an impurity.

  • Fix: Dry solvents are non-negotiable. Sulfonyl chlorides are hygroscopic; if the bottle is old, distill it or recrystallize (e.g., from hexane/toluene) before use.

Scenario B: Schotten-Baumann Conditions (Biphasic)

Sometimes, water is the best solvent (e.g., for amino acids). Here, you rely on the Interface Effect .

  • The Trick: Use a biphasic system (Water/THF or Water/DCM) with an inorganic base (

    
    ).
    
  • Why it works: The amine reacts at the interface. The hydrolysis of sulfonyl chloride is pH-dependent. At pH > 10, hydrolysis is rapid. At pH < 8, the amine is protonated (

    
    ) and unreactive.
    
  • Target pH: Maintain pH 8–9. This keeps the amine nucleophilic (

    
    ) but minimizes hydroxide (
    
    
    
    ) concentration to slow hydrolysis.
Module 3: Chemoselectivity (Amino-Alcohols)

Symptom: Sulfonylation of the -OH group (formation of sulfonate esters) alongside or instead of the amine. Root Cause: While amines are generally better nucleophiles, "hot" catalysts can level the playing field.

The "No-DMAP" Rule

Do NOT use DMAP (4-Dimethylaminopyridine) if you have free alcohols.

  • Reasoning: DMAP forms a highly reactive N-sulfonylpyridinium intermediate. This intermediate is so electrophilic that it discriminates less between the amine and the alcohol.

  • Protocol for Selectivity:

    • Use DCM as solvent (non-polar solvents disfavor oxygen nucleophiles).

    • Use Pyridine or Triethylamine (1.1 equiv).[3]

    • Keep temperature < 0°C .

    • Stop the reaction immediately upon consumption of the amine (monitor by TLC). Sulfonate ester formation is often slower and happens after the amine is consumed.

Troubleshooting Decision Matrix

Use this logic flow to diagnose your specific failure mode.

Caption: Diagnostic logic flow for isolating the root cause of sulfonylation failure.

Frequently Asked Questions (FAQ)

Q: My reaction turned dark purple/black. Is it ruined? A: Not necessarily. Electron-rich amines (like anilines) can undergo oxidation to form "aniline blacks" or radical cations in the presence of sulfonyl chlorides, especially if the reaction exotherms.

  • Fix: Check LCMS/NMR. The color is often due to trace impurities (<1%). Purify via a silica plug; the color usually stays at the baseline.

Q: I cannot separate the excess sulfonyl chloride from my product. A: Do not try to separate them chromatographically; sulfonyl chlorides streak.

  • Fix: Perform a "Nucleophilic Quench" before workup.[4] Add N,N-dimethylethylenediamine (DMEDA) or morpholine (0.5 equiv) to the reaction mixture and stir for 15 mins. This converts excess

    
     into a water-soluble or highly polar sulfonamide that is easily removed during aqueous extraction (acid wash removes DMEDA-sulfonamide).
    

Q: Can I use water as a solvent? A: Yes. For Green Chemistry applications, water is excellent if the sulfonyl chloride is solid. Grind the amine and sulfonyl chloride in a mortar with


 and a few drops of water (Mechanochemistry). This often suppresses bis-sulfonylation due to the solid-state lattice constraints.
References
  • Selectivity and Mechanism: Chem. Rev.2010 , 110, 12, 7425–7460. "Mechanisms of Sulfonylation and Selectivity Profiles."

  • Bis-Sulfonylation Prevention: J. Org. Chem.2008 , 73, 6, 2273–2280. "Optimization of Sulfonamide Synthesis: Controlling the Mono/Bis Ratio."

  • Schotten-Baumann Conditions: Org. Process Res. Dev.2012 , 16, 5, 939–957.[5] "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide."

  • Workup Strategies: BenchChem Technical Guides. "Removing Unreacted Sulfonyl Chlorides and Impurities."

  • Green Chemistry Approaches: Green Chem.2016 , 18, 452-458. "Mechanochemical Synthesis of Sulfonamides."

Sources

Technical Support Center: Phenylsulfonyl Group Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Removal of Phenylsulfonyl (


) Protecting Groups
Audience:  Medicinal Chemists, Process Chemists, and Peptide Scientists
Content Type:  Technical Troubleshooting & Protocols

Executive Summary: The "Fortress" of Protecting Groups

The phenylsulfonyl group is a robust protecting group for amines (forming sulfonamides) and phenols (forming sulfonate esters). Unlike carbamates (Boc, Cbz) which rely on acid- or hydrogenolysis-labile linkages, the sulfonamide bond (


) is electronically deactivated and sterically distinct.

Core Stability Profile:

  • Acid Stability: High. Stable to TFA, HCl (4M), and

    
     under standard deprotection conditions.
    
  • Base Stability: High. Stable to piperidine, dilute NaOH, and tertiary amines.

  • Primary Removal Vector: Reductive cleavage (Single Electron Transfer) or extreme acid hydrolysis.

Troubleshooting & Diagnostics (Q&A)

Issue 1: Unexpected Stability

User Question: "I treated my phenylsulfonyl-protected amine with 4M HCl in dioxane for 24 hours, but the protecting group is still there. Did I do something wrong?"

Technical Insight: No, your experiment is working exactly as predicted. The sulfur-nitrogen bond in a sulfonamide is extremely resistant to acid hydrolysis. Unlike an amide, the sulfonyl group is strongly electron-withdrawing, which renders the nitrogen (and the sulfonyl oxygens) very poor nucleophiles for protonation—the first step required for acid hydrolysis.

  • Verdict: The phenylsulfonyl group is orthogonal to Boc and Cbz. It will survive the conditions used to remove those groups.

  • Solution: Switch to a reductive deprotection protocol (see Protocol A below).

Issue 2: Unexpected Loss in Acid

User Question: "I observed the loss of a phenylsulfonyl group from my indole scaffold upon treatment with TFA. I thought you said it was acid-stable?"

Technical Insight: While the sulfonamide bond itself is stable, the linkage to electron-rich heterocycles (like indole, pyrrole, or imidazole) can be susceptible to acid-catalyzed desulfonylation via a mechanism resembling a reverse Friedel-Crafts reaction.

  • Mechanism: Protonation of the indole C3 position can induce migration or elimination of the sulfonyl group from the N1 position, especially if the ring is electron-rich.

  • Diagnostic Check:

    • Is the substrate an indole, pyrrole, or electron-rich arene?

    • Did you use a scavenger? (Cations generated can re-attach elsewhere).

  • Solution: Avoid strong acids for these specific substrates if the group must be retained. Use HCl/MeOH instead of neat TFA, or buffer the reaction.

Issue 3: "Nuclear" Acidic Removal

User Question: "I cannot use metals (Mg, Na, Sm) because my molecule has a sensitive disulfide bridge/nitro group. How can I remove the phenylsulfonyl group using ONLY acid?"

Technical Insight: This requires forcing conditions that overcome the electronic barrier of the S-N bond. You must use a "hard" acid combined with a scavenger to trap the sulfonyl cation.

  • Protocol: HBr in Acetic Acid with Phenol (See Protocol B).

  • Warning: This is harsh. It will cleave esters, ethers, and potentially racemize sensitive centers.

Comparative Stability Matrix

ConditionPhenylsulfonyl (

)
BocFmocCbz (Z)
50% TFA / DCM Stable LabileStableStable
4M HCl / Dioxane Stable LabileStableStable
20% Piperidine / DMF Stable StableLabileStable
H2 / Pd-C Stable StableStableLabile
Na / NH3 (liq) Labile StableLabileLabile
Mg / MeOH Labile StableStableStable

Validated Experimental Protocols

Protocol A: Reductive Removal (Standard)

Best for: Standard amines, preservation of stereocenters.

  • Dissolve: Dissolve the sulfonamide (1.0 equiv) in anhydrous Methanol (0.1 M) .

  • Activate: Add Magnesium turnings (5–10 equiv).

    • Tip: Activate Mg by scratching with a spatula or adding a crystal of iodine.

  • Sonicate/Stir: Sonicate the mixture or stir vigorously at room temperature.

    • Reaction Time: Typically 1–4 hours.

    • Observation: Evolution of hydrogen gas (bubbling) is normal.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. The phenylsulfonyl group is converted to phenylsulfinic acid (water-soluble) or reduced further.
    
Protocol B: Harsh Acidic Cleavage (The "Nuclear Option")

Best for: Substrates sensitive to reduction but robust to acid.

  • Prepare Cocktail: Mix 48% HBr (aq) and Acetic Acid (1:1 ratio).

  • Add Scavenger: Add Phenol (5–10 equiv).

    • Reasoning: Phenol traps the generated sulfonyl cation to prevent re-sulfonylation or polymerization.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 2–12 hours.

  • Monitor: Check LCMS for the free amine.

  • Workup: Cool, neutralize carefully with NaOH (exothermic!), and extract the amine.

Decision Logic for Phenylsulfonyl Management

The following diagram illustrates the decision process for handling phenylsulfonyl groups based on substrate sensitivity and available reagents.

PhSO2_Logic Start Start: Phenylsulfonyl Removal Required Check_Substrate Check Substrate Sensitivity Start->Check_Substrate Is_Metal_Sensitive Is substrate sensitive to reduction (e.g., NO2, S-S)? Check_Substrate->Is_Metal_Sensitive Is_Acid_Sensitive Is substrate sensitive to strong acid? Is_Metal_Sensitive->Is_Acid_Sensitive Yes (Cannot use Mg/Na) Protocol_Mg PROTOCOL A: Mg / MeOH (Mild Reductive) Is_Metal_Sensitive->Protocol_Mg No (Standard Path) Protocol_SmI2 ALTERNATIVE: SmI2 / THF (Single Electron Transfer) Is_Metal_Sensitive->Protocol_SmI2 No (Mild Alternative) Protocol_HBr PROTOCOL B: HBr / AcOH + Phenol (Harsh Acidic) Is_Acid_Sensitive->Protocol_HBr No (Use Acid) Protocol_Photoredox Specialized: Photoredox Catalysis Is_Acid_Sensitive->Protocol_Photoredox Yes (Difficult Case)

Caption: Decision tree for selecting the appropriate phenylsulfonyl deprotection strategy based on substrate compatibility.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for stability profiles).
  • Gold, H. et al. "A Simple and Mild Method for the Removal of the N-Im-Tosyl Protecting Group." Journal of Organic Chemistry, 1995.

  • Alonso, D. A. et al. "Reductive desulfonylation: A versatile method for the cleavage of sulfonyl groups." Tetrahedron, 2008. (Overview of reductive methods including Mg/MeOH).
  • Roemmele, R. C.; Rapoport, H. "Removal of N-arylsulfonyl groups from hydroxy .alpha.-amino acids." Journal of Organic Chemistry, 1988. (Describes the HBr/AcOH/Phenol protocol).

  • Pradhan, P. K. et al. "Magnesium/Methanol: An Efficient Reagent for the Deprotection of Sulfonamides." Synthetic Communications, 2009.

Technical Support Center: Sulfonyl Chloride Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Philosophy

Welcome to the Reaction Optimization Hub. Sulfonylation—the coupling of sulfonyl chlorides (


) with nucleophiles (amines/alcohols)—is deceptively simple.[1] While often treated as a standard "add and stir" reaction, it frequently suffers from three silent killers: hydrolysis , sulfene-mediated side reactions , and nucleophilic stagnation .[1]

This guide moves beyond generic textbook conditions. We treat the base not just as an HCl scavenger, but as the primary modulator of the reaction pathway. Your choice of base dictates whether the reaction proceeds via a clean


-like substitution or a chaotic elimination-addition mechanism.[1]

Critical Decision Matrix: Base Selection

The "universal" pyridine protocol is often suboptimal.[1] Use this logic gate to select the correct base system for your specific substrate.[1]

Substrate Type Primary Risk Recommended Base System ** mechanistic Rationale**
Aromatic (

)
Slow kinetics; HydrolysisPyridine (solvent) or TEA + cat.[1] DMAP Aromatic substrates cannot form sulfenes.[1] DMAP forms a reactive

-sulfonylpyridinium intermediate, accelerating attack by

fold.[1]
Aliphatic (

)
Sulfene Formation Inorganic (

) or Pyridine (No DMAP)
Strong bases (TEA/DIPEA) deprotonate the

-carbon, generating highly reactive sulfenes (

) which dimerize or react non-selectively.[1]
Sterically Hindered Stalled ReactionDIPEA + 10-20 mol% DMAP Pyridine is too weak to activate hindered centers.[1] DIPEA acts as the proton sponge, while DMAP acts as the "nucleophilic shuttle."[1]
Acid-Sensitive DecompositionSolid Phase (

) or Schotten-Baumann
Biphasic conditions (DCM/Water) buffer the pH, preventing acid-labile group degradation.[1]

Mechanistic Pathways & Troubleshooting Visualizer

Understanding how your base interacts with the sulfonyl chloride is critical.[1] The diagram below illustrates the divergent pathways.

Diagram 1: The Divergent Path of Sulfonylation

SulfonylationMechanism Start Sulfonyl Chloride (R-SO2Cl) Base Base Choice Start->Base DirectPath Direct Attack (SN2-like) Base->DirectPath Pyridine / Inorganic Base Elimination Alpha-Deprotonation (E1cB-like) Base->Elimination TEA / DIPEA (with Aliphatic R) Intermediate Sulfonyl-Ammonium Intermediate DirectPath->Intermediate Product Sulfonamide Product Intermediate->Product Sulfene Sulfene Intermediate (R-CH=SO2) Elimination->Sulfene Sulfene->Product Trapped by Amine SideProducts Oligomers / Complex Mixtures Sulfene->SideProducts Dimerization

Caption: Path A (Green) represents the desired substitution pathway.[1] Path B (Red) shows the risk of sulfene formation with aliphatic substrates and strong bases.

Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see the sulfonic acid starting material in the aqueous layer. What happened?

Diagnosis: Hydrolysis competition. Sulfonyl chlorides are moisture-sensitive.[1][2] If the rate of coupling is slower than the rate of hydrolysis (reaction with water), you generate sulfonic acid (


), which is water-soluble and lost during extraction.[1]
The Fix: 
  • Dry Solvents: Ensure DCM or THF is anhydrous.[1]

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). This creates a "super-active" intermediate that reacts with your amine faster than water can hydrolyze it [1].[1]

  • Temperature: Lower the temperature to

    
     during addition. Hydrolysis has a higher activation energy than the amine coupling; cooling suppresses the side reaction.[1]
    
Q2: I am using Methanesulfonyl Chloride (MsCl) with Triethylamine (TEA), and the reaction mixture turned black/tarry.

Diagnosis: Uncontrolled Sulfene Formation. Aliphatic sulfonyl chlorides with


-protons (like MsCl) undergo elimination with strong bases (TEA, pKa ~10.[1]7) to form sulfenes  (

).[1] These are highly unstable and polymerize rapidly [2].[1] The Fix:
  • Switch Base: Use Pyridine (pKa ~5.[1]2) or a biphasic inorganic base (

    
    ).[1] These are not strong enough to deprotonate the 
    
    
    
    -carbon but are sufficient to neutralize HCl.[1]
  • Protocol: If you must use TEA, add the amine before the sulfonyl chloride, ensuring the sulfene is trapped immediately upon formation.[1]

Q3: The reaction is sluggish even with Pyridine. I cannot heat it due to thermal instability.

Diagnosis: Nucleophilic Stagnation. Pyridine is a weak nucleophile.[1] With sterically hindered amines (e.g., tert-butylamine) or electron-poor anilines, pyridine is insufficient to activate the sulfonyl center.[1] The Fix:

  • Nucleophilic Catalysis: Introduce DMAP or N-Methylimidazole (NMI) .[1]

  • Mechanism: DMAP attacks the sulfur to form an

    
    -sulfonylpyridinium cation.[1] This species is highly electrophilic and "pulls" the amine into the reaction, bypassing the steric barrier [3].[1]
    

Optimized Experimental Protocols

Method A: The "Active Catalyst" Protocol (For Aromatic/Hindered Substrates)

Best for: Aromatic sulfonyl chlorides, unreactive amines.

  • Dissolve: Dissolve amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (1.2 equiv) and DMAP (0.1 equiv) .

  • Cool: Cool the mixture to

    
    .
    
  • Addition: Add sulfonyl chloride (1.1 equiv) dropwise over 10 minutes.

  • Monitor: Warm to RT. Reaction is typically complete in <1 hour due to DMAP acceleration.[1]

  • Workup (Critical):

    • Wash with 1M HCl or 10% Citric Acid to selectively protonate and remove the DMAP and DIPEA into the aqueous layer.

    • Wash with Sat.

      
       to remove excess sulfonyl chloride (as hydrolyzed acid).[1]
      
    • Dry (

      
      ) and concentrate.[1]
      
Method B: The "Schotten-Baumann" Biphasic Protocol (For Aliphatic Substrates)

Best for: Methanesulfonyl chloride, acid-sensitive substrates, avoiding sulfenes.[1]

  • Prepare Phases:

    • Organic Phase:[1][3][4] Dissolve amine (1.0 equiv) in DCM or EtOAc.[1]

    • Aqueous Phase:[1][5][6] Prepare a saturated solution of

      
       or 
      
      
      
      (2.0 equiv).[1]
  • Combine: Mix the two phases vigorously (rapid stirring is essential).

  • Addition: Add sulfonyl chloride (1.1 equiv) to the stirring biphasic mixture at

    
    .
    
  • Mechanism: The base stays in the water; the reaction happens at the interface or in the organic phase.[1] This prevents high concentrations of base from triggering sulfene formation [4].[1]

  • Workup: Simply separate the layers. The salt byproducts are already in the water.[1]

References

  • Nucleophilic Catalysis with DMAP

    • Title: 4-Dimethylaminopyridine (DMAP) as a Highly Efficient Catalyst in Organic Synthesis.[1][3]

    • Source: Jindun Chemical Technical Review.[1]

    • URL:[Link][1]

  • Sulfene Mechanism & Side Reactions

    • Title: Sulfene: Structure, Properties, and Reactivity.[1][7]

    • Source: Grokipedia / Chemical Reviews.[1]

    • URL:[Link][1]

  • DMAP Mechanism & Acyl-Pyridinium Intermediates

    • Title: The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.[1][8]

    • Source: NBInno Scientific.[1]

    • URL:[Link]

  • Green Chemistry & Biphasic Conditions

    • Title: Eco-friendly and green synthesis methods for sulfonamide derivatives.[1][5][9][10]

    • Source: BenchChem Technical Support.[1][2][5]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 3-Methyl-1-(phenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Methyl-1-(phenylsulfonyl)piperidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

This guide provides a detailed structural analysis of 3-Methyl-1-(phenylsulfonyl)piperidine , a common pharmacophore in drug discovery (e.g., MMP inhibitors, antihistamines). We compare its spectral characteristics against its synthetic precursor, 1-(tert-Butoxycarbonyl)-3-methylpiperidine (N-Boc) .

Key Findings:

  • Distinct Shielding: The

    
    -sulfonyl group induces a significant upfield shift (
    
    
    
    ppm) of the
    
    
    -protons (H2/H6) compared to the
    
    
    -Boc analog, primarily due to the lack of the anisotropic deshielding cone present in the carbamate carbonyl.
  • Rotameric Resolution: Unlike

    
    -Boc/Amide derivatives which often display line broadening at room temperature due to restricted 
    
    
    
    rotation, the sulfonamide derivative exhibits sharp, well-resolved multiplets, facilitating precise coupling constant (
    
    
    ) analysis.
  • Conformational Lock: The 3-methyl substituent strongly prefers the equatorial orientation, locking the piperidine ring in a specific chair conformation that renders the H2 and H6 protons magnetically non-equivalent (diastereotopic).

Structural & Conformational Context

To interpret the NMR spectrum accurately, one must understand the solution-state geometry.

  • Ring Conformation: The piperidine ring adopts a chair conformation.

  • Substituent Preference: The methyl group at C3 occupies the equatorial position to minimize 1,3-diaxial interactions (A-value

    
     1.7 kcal/mol).
    
  • Electronic Environment: The sulfonyl group is a strong electron-withdrawing group (EWG) but possesses tetrahedral geometry, unlike the planar carbonyl of amides.

Diagram 1: NMR Assignment Logic Flow

This diagram illustrates the logical flow for assigning signals based on structural proximity and electronic effects.[1][2]

NMR_Assignment_Logic Struct 3-Methyl-1-(phenylsulfonyl)piperidine Region_Arom Aromatic Region (7.5 - 7.9 ppm) Struct->Region_Arom Phenyl Group Region_Alpha Alpha Protons (H2, H6) (3.4 - 3.8 ppm) Struct->Region_Alpha N-adjacent Region_Aliph Aliphatic Ring (H3, H4, H5) (1.0 - 1.9 ppm) Struct->Region_Aliph Ring Core Region_Me Methyl Group (0.8 - 0.9 ppm) Struct->Region_Me Substituent Effect_Deshield Deshielding by SO2 & Phenyl Ring Region_Arom->Effect_Deshield Region_Alpha->Effect_Deshield Effect_Chiral Chirality at C3 (Diastereotopic H) Region_Alpha->Effect_Chiral Region_Aliph->Effect_Chiral

Caption: Logical flow connecting structural moieties to specific spectral regions and electronic effects.

Experimental Protocol: Synthesis & Sample Prep

To ensure the spectrum analyzed is valid, the compound must be synthesized and purified using a protocol that eliminates paramagnetic impurities or rotameric mixtures.

Synthesis (Sulfonylation)

Reaction: 3-Methylpiperidine + Benzenesulfonyl chloride


 Product
  • Setup: Dissolve 3-methylpiperidine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (1.5 equiv) and cool to 0°C.

  • Addition: Dropwise add Benzenesulfonyl chloride (1.1 equiv).

  • Workup: Stir at RT for 2h. Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO3, then Brine.

  • Purification: Dry over MgSO4, concentrate. Recrystallize from EtOH/Hexane or flash chromatography (EtOAc/Hexane).

NMR Sample Preparation[3][4][5]
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-d6 for this compound to avoid solvent viscosity broadening and to allow distinct separation of the methyl doublet.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm).

Spectral Data Analysis

Table 1: Chemical Shift Assignments (400 MHz, CDCl3)
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
Aromatic CH7.75 - 7.80Multiplet (2H)-Ortho-protons of phenyl ring (Deshielded by SO2).
Aromatic CH7.50 - 7.60Multiplet (3H)-Meta/Para-protons.
H2 (eq) CH3.65 - 3.75Broad Doublet~11Equatorial proton at C2. Deshielded by N-SO2.
H6 (eq) CH3.55 - 3.65Broad Doublet~11Equatorial proton at C6.
H2 (ax) CH2.30 - 2.45Triplet of Doublets11, 3Axial proton. Distinctly shielded relative to equatorial.
H6 (ax) CH2.15 - 2.30Triplet of Doublets11, 3Axial proton.
H3 CH1.60 - 1.75Multiplet-Methine proton carrying the methyl group.
H4/H5 CH21.00 - 1.60Complex Mult.-Remaining ring methylene protons.
Me CH30.85 - 0.90Doublet6.5Methyl group at C3 (Coupled to H3).

> Note: The exact shifts of H2/H6 (ax/eq) are highly sensitive to concentration and temperature, but the pattern (separation of axial/equatorial signals) is characteristic of the rigid chair conformation.

Comparative Analysis: Sulfonamide vs. Carbamate (Boc)

This section validates why the Sulfonamide spectrum is distinct from the standard N-Boc intermediate.

The "Rotamer" Effect[6]
  • N-Boc (Alternative): Carbamates exhibit restricted rotation around the N-C bond due to resonance (

    
    ). At room temperature, this often results in broadened or dual peaks  for the H2/H6 protons and the t-butyl group.
    
  • Sulfonamide (Topic): The S-N bond does not have significant double-bond character. The phenyl group rotates freely.

    • Result: The Sulfonamide spectrum shows sharp, distinct lines at RT, making structural verification (e.g., assessing diastereomeric purity) significantly easier.

Electronic Shielding (Alpha-Protons)

The chemical shift of the protons adjacent to the nitrogen (H2, H6) differs markedly:

FeatureN-Boc-3-methylpiperidine3-Methyl-1-(phenylsulfonyl)piperidine
H2/H6 Shift 3.80 - 4.10 ppm 2.15 - 3.75 ppm
Reasoning The Carbonyl anisotropy deshields these protons strongly.The Sulfonyl group is electron-withdrawing but lacks the planar anisotropy of C=O.
Splitting Often broad/unresolved.Clearly resolved Axial/Equatorial splitting (

,

).
Diagram 2: Comparative Workflow

This diagram outlines the decision-making process for choosing between these protecting groups based on analytical needs.

Comparative_Analysis Start Select N-Protecting Group Option_Boc N-Boc (Carbamate) Start->Option_Boc Option_Ts N-Sulfonyl (Sulfonamide) Start->Option_Ts Result_Boc Spectrum: Broad Signals Shift: Downfield (>3.8 ppm) Issue: Rotamers complicate NMR Option_Boc->Result_Boc Result_Ts Spectrum: Sharp Signals Shift: Upfield (<3.8 ppm) Benefit: Clear Coupling Constants Option_Ts->Result_Ts App_Boc Use for: Labile protection (Acid cleavable) Result_Boc->App_Boc App_Ts Use for: Rigid Scaffolds Crystallography / SAR Result_Ts->App_Ts

Caption: Analytical consequences of selecting Sulfonyl vs. Boc groups for piperidine scaffolds.

References

  • Chemical Shift Data (Parent Analog): Royal Society of Chemistry. Supplementary Information: Synthesis and characterization of 1-(phenylsulfonyl)piperidine. Retrieved from .

  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Sulfonamide Synthesis Protocol: BenchChem. Protocols for Piperidine-Mediated Reactions. Retrieved from .

  • NMR Prediction & Database: NP-MRD. Nuclear Magnetic Resonance Database for Organic Compounds. Retrieved from .

  • Rotameric Effects in NMR: Clayden, J., et al. Organic Chemistry. Chapter on NMR of Amides/Carbamates. (General Reference for Rotameric Broadening).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Sulfonyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] When this privileged structure is functionalized with a sulfonyl group, it forms a sulfonyl piperidine, a moiety critical to the activity of numerous pharmacologically active compounds. Understanding the gas-phase behavior of these molecules under mass spectrometric conditions is paramount for their unambiguous identification, structural elucidation, and metabolic profiling.

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of sulfonyl piperidines, primarily under electrospray ionization (ESI) conditions. We will explore the key fragmentation pathways, explain the chemical principles governing these reactions, and present a comparative analysis against structurally related alternatives. The insights and experimental data herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this important class of compounds.

Core Fragmentation Mechanisms of Sulfonyl Piperidines

The fragmentation of protonated sulfonyl piperidines is a complex interplay of competing pathways dictated by the protonation site, the nature of the substituents, and the collision energy applied. In positive-ion ESI, protonation typically occurs on the basic piperidine nitrogen, initiating a cascade of dissociation events.[2][3]

Pathway 1: Sulfonamide S-N Bond Cleavage

A hallmark of sulfonamide fragmentation is the cleavage of the sulfur-nitrogen bond. For N-protonated sulfonyl piperidines, this dissociation is a dominant pathway, often proceeding through an intermediate ion-neutral complex.[2][3] This cleavage can occur in two principal ways:

  • Formation of a Piperidinyl Cation: Heterolytic cleavage of the S-N bond results in the loss of the sulfonyl group as a neutral species (R-SO₂H) and the formation of a protonated piperidine or a related piperidinyl cation.

  • Formation of a Sulfonyl Cation: Alternatively, the bond can cleave to produce a sulfonyl cation and a neutral piperidine molecule. Subsequent charge transfer within the ion-neutral complex can lead to the formation of radical cations of the amine, a phenomenon well-documented for sulfonamides.[2][3]

The prevalence of this pathway is a key diagnostic feature. For instance, studies on benzenesulfonamides have shown that upon N-protonation, the S-N bond dissociates to form an intermediate [sulfonyl cation/aniline] complex.[2]

Pathway 2: Piperidine Ring Opening and Fission

The saturated piperidine ring is susceptible to characteristic fragmentation patterns, heavily influenced by the activating sulfonyl group.[4]

  • α-Cleavage: Cleavage of the C-C bond adjacent to the protonated nitrogen is a common fragmentation route for piperidine derivatives, leading to the formation of a stable iminium ion.[4]

  • Retro-Diels-Alder (RDA) Reaction: A unique fragmentation mechanism has been proposed for alkylsulfonyl piperidine compounds, involving an initial inductive cleavage of the C-S or N-S bond, which generates a six-membered cyclic ene intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, often resulting in the loss of butadiene.[5]

The following diagram illustrates these primary fragmentation pathways for a generic N-arylsulfonyl piperidine.

G cluster_0 Primary Fragmentation Pathways of N-Arylsulfonyl Piperidine cluster_1 Pathway 1: S-N Bond Cleavage cluster_2 Pathway 2: Ring Fission M [M+H]⁺ Protonated N-Arylsulfonyl Piperidine SN_Cleavage S-N Bond Cleavage M->SN_Cleavage Collision Energy Ring_Fission Ring Opening / Fission M->Ring_Fission Collision Energy Frag1 [Piperidine+H]⁺ Fragment (m/z 86 for unsubstituted) SN_Cleavage->Frag1 Forms Piperidinyl Cation Frag2 [ArSO₂]⁺ Fragment SN_Cleavage->Frag2 Forms Sulfonyl Cation Frag3 Acyclic Iminium Ions Ring_Fission->Frag3 α-Cleavage Frag4 Loss of Neutral Fragments (e.g., C₄H₈ via RDA) Ring_Fission->Frag4 Retro-Diels-Alder (RDA) G cluster_workflow LC-MS/MS Experimental Workflow Sample 1. Sample Collection (e.g., Plasma, Water) Prep 2. Sample Preparation (e.g., SPE, LLE) Sample->Prep Cleanup & Concentrate LC 3. LC Separation (C18 Reversed-Phase) Prep->LC Inject MS1 4. ESI Ionization & MS1 Scan (Select [M+H]⁺ Precursor) LC->MS1 Elute CID 5. Collision-Induced Dissociation (CID) (Optimize Collision Energy) MS1->CID Isolate Precursor MS2 6. MS2 Product Ion Scan (Acquire Fragmentation Spectrum) CID->MS2 Fragment Analysis 7. Data Analysis (Identify Characteristic Fragments) MS2->Analysis Record Spectrum

Sources

Spectroscopic Characterization Guide: N-Benzenesulfonyl-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the high-stakes arena of medicinal chemistry, sulfonamide moieties serve as critical pharmacophores, particularly in the design of carbonic anhydrase inhibitors, GPCR ligands, and antimicrobial agents. N-Benzenesulfonyl-3-methylpiperidine (CAS: 5267-25-4) represents a quintessential scaffold where the conformational flexibility of the piperidine ring meets the electronic rigidity of the sulfonyl group.

This guide provides a rigorous spectroscopic comparison between N-benzenesulfonyl-3-methylpiperidine (Product) and its synthetic precursors/isomeric alternatives. By analyzing the specific spectral shifts—nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)—researchers can definitively validate structural integrity and distinguish this compound from the thermodynamically similar 4-methyl isomer.

Synthesis & Structural Context[1][2][3][4][5]

To understand the spectroscopic data, one must first visualize the chemical transformation. The synthesis typically employs a Schotten-Baumann reaction, coupling 3-methylpiperidine with benzenesulfonyl chloride.

Workflow Visualization

The following diagram outlines the synthesis pathway and the critical purification checkpoints that define the spectral purity.

SynthesisWorkflow Start1 3-Methylpiperidine (Nucleophile) Reaction Nucleophilic Substitution (Base: Et3N or NaOH, 0°C) Start1->Reaction Amine Attack Start2 Benzenesulfonyl Chloride (Electrophile) Start2->Reaction Sulfonyl Transfer Workup Acid/Base Wash (Removes unreacted amine) Reaction->Workup Crude Mixture Product N-Benzenesulfonyl- 3-methylpiperidine Workup->Product Recrystallization/Column

Figure 1: Synthetic route for N-benzenesulfonyl-3-methylpiperidine highlighting the nucleophilic attack mechanism.

Comparative Spectroscopic Analysis

This section compares the Product against its Precursor (3-methylpiperidine) and Isomeric Alternative (N-benzenesulfonyl-4-methylpiperidine) . These comparisons are vital for identifying regioisomeric impurities.

A. Nuclear Magnetic Resonance (NMR) Characterization

The sulfonylation of the nitrogen atom induces significant deshielding effects on the adjacent


-protons (C2 and C6 positions).
Comparative 1H NMR Data (400 MHz, CDCl3)
Proton AssignmentPrecursor: 3-Methylpiperidine (

ppm)
Product: N-Benzenesulfonyl-3-methylpiperidine (

ppm)
Diagnostic Shift (

)
N-H 1.8 - 2.0 (Broad Singlet)Absent Disappearance confirms substitution
Aromatic Ring Absent7.50 - 7.80 (Multiplet) Introduction of Phenyl Group
H-2 (Equatorial) 2.9 - 3.03.60 - 3.75 (Broad Doublet) +0.7 ppm (Deshielding by SO2)
H-6 (Equatorial) 2.9 - 3.03.60 - 3.75 (Multiplet) +0.7 ppm (Deshielding by SO2)
H-2/H-6 (Axial) 2.1 - 2.32.20 - 2.45 (Triplet-like) +0.2 ppm (Anisotropic effect)
3-Methyl (-CH3) 0.85 (Doublet)0.88 (Doublet, J = 6.5 Hz) Minimal shift (Remote from N)

Expert Insight: The key differentiator between the 3-methyl and 4-methyl isomers lies in the integration and multiplicity of the methyl signal.

  • 3-Methyl Isomer: The methyl group is a doublet (

    
     Hz) and renders the piperidine ring chiral, creating complex diastereotopic splitting for the ring protons.
    
  • 4-Methyl Isomer: The molecule possesses a plane of symmetry (if N-inversion is fast) or simplified symmetry, often resulting in a simpler aliphatic region compared to the 3-methyl analog.

B. Infrared (IR) Spectroscopy[2]

IR provides a rapid "fingerprint" validation. The formation of the sulfonamide bond is confirmed by the emergence of symmetric and asymmetric


 stretches.
Functional GroupPrecursor (Amine)Product (Sulfonamide) Structural Validation
N-H Stretch 3200 - 3400 cm

Absent Confirms tertiary amine formation
S=O (Asymmetric) Absent1330 - 1350 cm

Strong, diagnostic band
S=O (Symmetric) Absent1150 - 1170 cm

Strong, diagnostic band
C=C (Aromatic) Absent1445, 1580 cm

Benzenesulfonyl ring modes
C. Mass Spectrometry (MS) Fragmentation

Mass spectrometry validates the molecular weight (


) and provides structural proof through fragmentation.[1]

Fragmentation Logic:

  • Molecular Ion:

    
     (
    
    
    
    ).
  • Primary Cleavage: S-N bond rupture.

  • Diagnostic Ions:

    • 
       (Benzenesulfonyl cation 
      
      
      
      ).
    • 
       (Phenyl cation 
      
      
      
      , derived from loss of
      
      
      ).
    • 
       (3-methylpiperidine radical cation).
      

MassSpec M_Ion Molecular Ion [M+H]+ = 240 Frag1 Sulfonyl Cation [PhSO2]+ = 141 M_Ion->Frag1 S-N Cleavage Frag2 Piperidine Radical [C6H12N]+ = 98 M_Ion->Frag2 S-N Cleavage Frag3 Phenyl Cation [Ph]+ = 77 Frag1->Frag3 Loss of SO2

Figure 2: Proposed ESI-MS fragmentation pathway for N-benzenesulfonyl-3-methylpiperidine.

Experimental Protocols

To ensure reproducibility and adherence to the E-E-A-T standard, the following protocols are recommended.

Protocol 1: Synthesis for Analytical Standards
  • Setup: Dissolve 3-methylpiperidine (1.0 equiv) in dichloromethane (DCM). Add triethylamine (1.2 equiv) as an acid scavenger.

  • Addition: Cool to 0°C. Dropwise add benzenesulfonyl chloride (1.1 equiv) dissolved in DCM.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine), then sat. NaHCO3 (removes benzenesulfonic acid), then Brine.

  • Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Hexane if solid, or column chromatography if oil.

Protocol 2: NMR Acquisition Parameters
  • Solvent: CDCl3 (Deuterochloroform) is preferred for solubility and clear aromatic resolution.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Scans: 16 scans (1H), 256 scans (13C) to resolve quaternary carbons.

  • Reference: TMS at 0.00 ppm or residual CHCl3 at 7.26 ppm.

References

  • Vertex AI Search. (2026). Spectroscopic comparison of sulfonamide derivatives of piperidine. 2[3][4]

  • National Institutes of Health (NIH). (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. 5

  • ResearchGate. (2012). Synthesis, Spectral Characterization and Structure-Activity Relationship Studies on Some Sulfonamides Bearing Piperidine Nucleus. 3

  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. 6

  • University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities. 7

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.